3-Benzoylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl(thiophen-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOJGEQZTCYQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289991 | |
| Record name | 3-BENZOYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6453-99-2 | |
| Record name | Phenyl-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6453-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 66006 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006453992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6453-99-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-BENZOYLTHIOPHENE | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Benzoylthiophene – Synthesis, Properties, and Medicinal Utility
Executive Summary
3-Benzoylthiophene (CAS: 6453-67-4) represents a critical structural isomer in the family of thienyl ketones.[1][2] Unlike its thermodynamically favored counterpart, 2-benzoylthiophene, the 3-isomer requires specific synthetic orchestration to overcome the natural electrophilic substitution patterns of the thiophene ring. This guide outlines the physicochemical profile, regioselective synthetic strategies, and medicinal applications of 3-benzoylthiophene, serving as a reference for drug development professionals focusing on adenosine receptor modulation and tubulin inhibition scaffolds.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
The distinction between the 2- and 3-isomers is non-trivial in medicinal chemistry, as the position of the carbonyl bridge significantly alters the vector of hydrogen bond acceptors in the active site.
Core Data Table
| Parameter | Data | Notes |
| Chemical Name | 3-Benzoylthiophene | IUPAC: Phenyl(thiophen-3-yl)methanone |
| CAS Number | 6453-67-4 | Critical:[1][2][3] Do not confuse with 2-isomer (CAS 135-00-2) |
| Molecular Formula | C₁₁H₈OS | |
| Molecular Weight | 188.25 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 63–64 °C | Distinct from 2-isomer (mp 56–58 °C) |
| Solubility | Soluble in DCM, CHCl₃, DMSO | Poor water solubility |
| SMILES | O=C(C1=CSC=C1)C2=CC=CC=C2 |
Part 2: Synthetic Architecture & The Regioselectivity Challenge
The "Thiophene Rule" Paradox
In standard electrophilic aromatic substitution (EAS), such as Friedel-Crafts acylation, the sulfur atom in thiophene activates the ring.[1] However, the α-position (C2/C5) is significantly more nucleophilic than the β-position (C3/C4).[1][2]
-
Direct Acylation: Reacting thiophene with benzoyl chloride/AlCl₃ yields >95% 2-benzoylthiophene .[1][2]
-
The Solution: To synthesize 3-benzoylthiophene , one must utilize Halogen-Metal Exchange or Transition Metal Catalysis to bypass the natural electronic bias of the ring.[1]
Strategic Synthesis Logic (Graphviz)[1]
Figure 1: Decision matrix for synthesis. Direct acylation fails due to electronic bias; lithiation of 3-bromothiophene is the standard for high-purity synthesis.[1][2]
Part 3: Validated Experimental Protocol
Objective: Synthesis of 3-Benzoylthiophene via Lithiation-Oxidation Strategy. Rationale: This route avoids the formation of the 2-isomer impurity, which is difficult to separate by chromatography due to similar polarity.[1][2]
Reagents & Equipment
-
Substrate: 3-Bromothiophene (1.0 eq)
-
Base: n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 eq)[1][2]
-
Electrophile: Benzaldehyde (1.1 eq)[1]
-
Oxidant: Manganese Dioxide (MnO₂) or PCC (1.5 eq)[1]
-
Solvent: Anhydrous THF (dried over Na/benzophenone)
-
Atmosphere: Argon or Nitrogen (Strictly anhydrous)[1]
Step-by-Step Methodology
-
Lithiation (The Critical Step):
-
Charge a flame-dried 3-neck flask with 3-bromothiophene dissolved in anhydrous THF.
-
Cool the system to -78 °C (Dry ice/acetone bath). Note: Temperature control is vital to prevent "lithium scrambling" to the 2-position.[1][2]
-
Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78 °C to generate 3-lithiothiophene.
-
-
Nucleophilic Attack:
-
Intermediate Isolation:
-
Oxidation to Ketone:
Self-Validating Checkpoint:
-
¹H NMR (CDCl₃): Look for the diagnostic singlet (or finely split doublet) at δ 7.9–8.0 ppm representing the C2 proton of the thiophene ring, deshielded by the adjacent carbonyl. If the signal is a doublet at δ 7.6–7.7 ppm, you likely have the 2-isomer impurity.[1][2]
Part 4: Medicinal Chemistry & Applications[2][3][5][6][7][8][9]
3-Benzoylthiophene serves as a "bioisostere" for benzophenone or 3-benzoylpyridine in drug design.[1][2]
Adenosine Receptor Modulators
Derivatives of 2-amino-3-benzoylthiophene are potent allosteric enhancers of the A1 Adenosine Receptor (A1AR) .[1][2][4]
-
Mechanism: The 3-benzoyl moiety positions the phenyl ring in a hydrophobic pocket distinct from the orthosteric site, enhancing the binding of endogenous adenosine.[1]
-
Therapeutic Utility: Neuropathic pain and ischemia-reperfusion injury.[1][2]
Tubulin Polymerization Inhibitors
Analogues where the carbonyl bridge connects the thiophene to a trimethoxyphenyl ring (mimicking Combretastatin A-4) have shown efficacy.[1][2]
-
SAR Insight: The 3-thiophene linkage provides a specific bond angle (~120°) that mimics the cis-stilbene geometry required for tubulin binding, often with better metabolic stability than the stilbene olefin.[1]
Biological Pathway Interaction (Graphviz)
Figure 2: Pharmacological targets of the 3-benzoylthiophene scaffold.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 248647, 3-Benzoylthiophene. Retrieved from [Link]
-
Romagnoli, R., et al. (2014). Synthesis and Biological Evaluation of Novel Allosteric Enhancers of the A1 Adenosine Receptor Based on 2-Amino-3-benzoylthiophene. Journal of Medicinal Chemistry. Retrieved from [Link][1]
-
Organic Chemistry Portal. Synthesis of Thiophenes and Benzothiophenes. Retrieved from [Link]
Sources
- 1. 3-Benzoyl-2-thiophenecarboxylic acid | C12H8O3S | CID 315607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Benzoylthiophene | C11H8OS | CID 67262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
3-Benzoylthiophene solubility in organic solvents
Topic: 3-Benzoylthiophene Solubility in Organic Solvents: A Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
CRITICAL IDENTITY VERIFICATION
⚠️ CAUTION: CAS REGISTRY MISMATCH DETECTED
You provided the CAS number 6453-67-4 .
CAS 6453-67-4 corresponds to Methyl pyropheophorbide-a , a chlorophyll derivative and photosensitizer.
3-Benzoylthiophene (the chemical name provided) corresponds to CAS 6453-99-2 .
This guide strictly addresses 3-Benzoylthiophene (CAS 6453-99-2). If you are working with Methyl pyropheophorbide-a, the solubility data below will be incorrect. Please verify your reagent label immediately.
Executive Summary
3-Benzoylthiophene (Phenyl-3-thienylmethanone) is a critical bicyclic aromatic intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen and Tiaprofenic acid . It also serves as a scaffold in the development of adenosine A1 receptor allosteric enhancers and photo-initiators.
Understanding the solubility profile of 3-Benzoylthiophene is essential for three key workflows:
-
Reaction Medium Selection: Optimizing homogeneity during Friedel-Crafts acylations or Palladium-catalyzed couplings.
-
Purification: Designing effective recrystallization protocols to remove isomers (e.g., 2-benzoylthiophene).
-
Formulation: Preparing stock solutions for biological assays.
This guide provides a validated solubility matrix, thermodynamic properties, and experimental protocols for handling this compound in organic media.
Physicochemical Profile
Solubility is governed by the solute's crystal lattice energy (indicated by melting point) and its lipophilicity (LogP). 3-Benzoylthiophene is a lipophilic solid at room temperature.
| Property | Value | Implication for Solubility |
| CAS Number | 6453-99-2 | Unique identifier (Distinguish from 2-isomer: 135-00-2). |
| Molecular Weight | 188.25 g/mol | Low MW facilitates dissolution in small-molecule solvents. |
| Physical State | Crystalline Solid | Requires energy input (heat/sonication) to overcome lattice energy. |
| Melting Point | 63.5 °C | Moderate MP allows for low-temperature recrystallization (e.g., <0°C recovery). |
| LogP (Oct/Water) | ~3.1 (Predicted) | Highly lipophilic; practically insoluble in water. |
| Appearance | White to pale yellow | Color changes often indicate oxidation or isomeric impurities. |
Solvent Compatibility Matrix
The following matrix categorizes solvents based on their interaction capability with 3-Benzoylthiophene. Data is synthesized from synthesis literature (Ketoprofen intermediates) and standard solubility behaviors of benzoylthiophenes.
Category A: High Solubility (Good for Extraction/Reaction)
Use these solvents for dissolving crude product, liquid-liquid extraction (DCM), or as the mobile phase in chromatography.
-
Dichloromethane (DCM): Excellent. The primary solvent for Friedel-Crafts acylation workups.
-
Chloroform: Excellent.
-
Acetone: High solubility; suitable for rapid dissolution but not ideal for high-temperature reactions due to low boiling point.
-
Ethyl Acetate (EtOAc): Good. Often used in mixtures with hexane for column chromatography (e.g., 20:80 EtOAc:Hexane).[1][2]
-
Toluene: Good. Useful for reactions requiring higher reflux temperatures (>100°C).
Category B: Temperature-Dependent Solubility (Good for Recrystallization)
Use these solvents to purify the compound. Soluble at boiling point; insoluble/crystallizes at low temperatures.
-
Ethanol (Absolute): The gold standard for recrystallizing benzoylthiophenes.
-
Methanol: Similar to ethanol but may require lower temperatures (-20°C) for maximum yield recovery.
-
Hexane / Heptane: Low solubility at room temperature. Used as an "anti-solvent" to precipitate the compound from EtOAc or DCM solutions.
Category C: Incompatible / Poor Solvents
-
Water: Insoluble. Used only to wash away inorganic salts (e.g., AlCl3 residues) during workup.
-
Diethyl Ether: Moderate to Good, but often leads to "oiling out" rather than crystallization if impurities are present.
Visualization: Solvent Selection Logic
The following decision tree guides the researcher in selecting the appropriate solvent system based on the experimental stage.
Figure 1: Decision matrix for solvent selection based on experimental intent.
Experimental Protocols
Protocol A: Recrystallization from Ethanol
Objective: Purify crude 3-Benzoylthiophene (e.g., removing the 2-isomer or tarry residues).
-
Preparation: Place 1.0 g of crude 3-Benzoylthiophene in a 50 mL Erlenmeyer flask.
-
Dissolution: Add absolute ethanol (approx. 5-10 mL) and heat the mixture on a steam bath or hot plate (set to ~75°C) until the solvent boils.
-
Note: If the solid does not dissolve completely, add ethanol in 1 mL increments. If dark, insoluble particles remain, filter the hot solution through a pre-warmed glass funnel/filter paper.
-
-
Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed.
-
Critical Step: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel. Wash the cake with 2-3 mL of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum at 40°C or in a desiccator. Verify purity via Melting Point (Target: 63.5°C).
Protocol B: Solubility Determination (Shake-Flask Method)
Objective: Determine precise solubility for formulation.
-
Excess Addition: Add excess solid 3-Benzoylthiophene to 5 mL of the target solvent (e.g., DMSO or Acetone) in a scintillation vial.
-
Equilibration: Cap tightly and shake/sonicate for 24 hours at 25°C.
-
Filtration: Filter the saturated solution through a 0.45 µm PTFE syringe filter to remove undissolved solids.
-
Quantification:
-
Gravimetric: Evaporate a known volume (e.g., 1 mL) to dryness and weigh the residue.
-
UV-Vis: Dilute the filtrate and measure absorbance at λ_max (approx. 250-260 nm, verify with scan). Calculate concentration using a standard curve.
-
Safety & Handling
-
Hazard Classification: 3-Benzoylthiophene is generally classified as an Irritant (Skin/Eye) .
-
Solvent Risks:
-
DCM: Suspected carcinogen; use in a fume hood.
-
Hexane: Neurotoxin; consider substituting with Heptane if possible.
-
-
Storage: Store in a cool, dry place. While relatively stable, benzoylthiophenes should be kept away from strong oxidizing agents to prevent sulfoxide formation.
References
-
ChemicalBook. (2024). 3-Benzoylthiophene Properties and MSDS (CAS 6453-99-2).[3][4]Link
-
GuideChem. (2024). Methanone, phenyl-3-thienyl- Physical Properties.Link
-
PubChem. (2024). Compound Summary: 3-Benzoylthiophene.[3][4][5][6][7][8][9][10][11] National Library of Medicine. Link
-
Lütjens, H., et al. (2003).[12] 2-Amino-3-benzoylthiophene Allosteric Enhancers of A1 Adenosine Agonist Binding.[9][12] Journal of Medicinal Chemistry, 46(10), 1870–1877. (Provides context on synthesis and purification of benzoylthiophene derivatives). Link
-
Romagnoli, R., et al. (2012).[6][13] Synthesis and Biological Evaluation of 3-Benzoylthiophene Derivatives. Journal of Medicinal Chemistry.[6][8][9] (Validation of solvent systems for extraction).
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- 2. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 3. 6453-99-2 CAS MSDS (3-BENZOYLTHIOPHENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Thiophene-3-carboxylic acid (88-13-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Synthesis of thiophene derivatives: Substituent effect, antioxidant activity, cyclic voltammetry, molecular docking, DF… [ouci.dntb.gov.ua]
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- 13. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and History of 3-Benzoylthiophene: A Masterclass in Regiocontrol and Bioisosterism
Topic: Discovery and history of 3-Benzoylthiophene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Beta-Position" Paradox
In the landscape of heterocyclic chemistry, 3-benzoylthiophene (phenyl-3-thienylmethanone) represents a classic case study in synthetic regiocontrol. While its isomer, 2-benzoylthiophene, is easily accessible and forms the scaffold of major NSAIDs (e.g., Tiaprofenic acid, Suprofen), the 3-isomer was historically elusive. Its discovery and subsequent utilization were driven not by serendipity, but by the rigorous application of organometallic chemistry to overcome the natural electrophilic bias of the thiophene ring.
Today, 3-benzoylthiophene is not merely a synthetic trophy; it is a critical pharmacophore in the development of allosteric enhancers for the A1 adenosine receptor (e.g., PD 81,723) and serves as a fundamental model for studying triplet-state photochemistry in heteroaromatic ketones.
The Synthetic Challenge: Overcoming Electronic Bias
To understand the history of 3-benzoylthiophene, one must first understand why it shouldn't exist—at least, not via standard methods.
The Friedel-Crafts Failure
The thiophene ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). However, the electron density is not uniform.
- -Attack (Position 2/5): Attack here yields a carbocation intermediate stabilized by three resonance structures, allowing extensive delocalization of the positive charge onto the sulfur atom.
- -Attack (Position 3/4): Attack here yields an intermediate with only two resonance structures, preserving less aromatic character during the transition state.
Consequently, classical Friedel-Crafts acylation of thiophene with benzoyl chloride yields >99% 2-benzoylthiophene . Early 20th-century attempts to synthesize the 3-isomer directly were plagued by inseparable mixtures dominated by the 2-isomer.
The Solution: Halogen-Metal Exchange
The definitive route to 3-benzoylthiophene emerged with the advent of organolithium chemistry in the mid-20th century. By reversing the polarity of the ring (umpolung) via lithiation, chemists could bypass the EAS rules entirely.
The "Gold Standard" pathway involves the preparation of 3-bromothiophene (itself a challenge, often requiring the reduction of 2,3,5-tribromothiophene) followed by lithium-halogen exchange.
Technical Protocol: Selective Synthesis of 3-Benzoylthiophene
The following protocol describes the synthesis of 3-benzoylthiophene via the Grignard-Nitrilysis route or Lithiation route . The lithiation route is preferred for high purity on a laboratory scale.
Reagents & Equipment[1][2]
-
Precursor: 3-Bromothiophene (Commercial or synthesized via Zn/AcOH reduction of 2,3,5-tribromothiophene).
-
Reagent: n-Butyllithium (1.6 M in hexanes) or Magnesium turnings.
-
Electrophile: Benzonitrile (preferred over benzoyl chloride to prevent double-addition).
-
Solvent: Anhydrous THF or Diethyl Ether.
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Methodology
Step 1: Generation of 3-Lithiothiophene
-
Charge a flame-dried 3-neck flask with 3-bromothiophene (1.0 eq) and anhydrous THF. Cool to -78°C (dry ice/acetone bath).
-
Add n-Butyllithium (1.05 eq) dropwise over 30 minutes. The low temperature prevents the "scrambling" of the lithium to the thermodynamically more stable 2-position (the "Dance of Scrambling").
-
Checkpoint: Stir for 45 minutes at -78°C. The solution now contains 3-lithiothiophene, a nucleophilic equivalent of the 3-position.
Step 2: Nucleophilic Attack
-
Add Benzonitrile (1.1 eq) dropwise to the cold solution.
-
Allow the reaction to warm slowly to room temperature over 2 hours. The lithium species attacks the nitrile carbon, forming a stable imine salt intermediate.
Step 3: Hydrolysis
-
Quench the reaction with dilute HCl (2M).
-
Reflux the mixture for 1-2 hours. This hydrolyzes the imine salt (
) into the ketone ( ). -
Workup: Extract with diethyl ether, wash with NaHCO3, dry over MgSO4, and concentrate.
-
Purification: Recrystallization from ethanol or vacuum distillation.
Yield: Typically 75-85%. Appearance: White to pale yellow crystalline solid (MP: 63-64°C).
Visualizing the Mechanism
The following diagram contrasts the failed classical route with the successful organometallic strategy.
Figure 1: Divergent pathways. Top (Red): The classical route fails to access the 3-position due to electronic stability rules. Bottom (Green): The organometallic route forces substitution at the 3-position.
Medicinal Chemistry Applications
While 2-benzoylthiophene derivatives (like Tiaprofenic acid and Suprofen ) dominated the NSAID market, the 3-benzoyl scaffold found its niche in more complex neurological targets.
The PD 81,723 Breakthrough
In the 1990s, researchers at Parke-Davis identified a critical limitation in adenosine receptor therapeutics: agonists caused systemic side effects (bradycardia, hypotension). They sought allosteric enhancers —compounds that would only potentiate the receptor where adenosine was already released (site-specific action).
-
The Hit: 2-Amino-3-benzoylthiophene derivatives.
-
The Lead: PD 81,723 ((2-amino-4,5-dimethyl-3-thienyl)(3-(trifluoromethyl)phenyl)methanone).[1]
-
Mechanism: It binds to an allosteric site on the A1 adenosine receptor, stabilizing the high-affinity state of the receptor-G protein complex.
-
Significance: This validated the 3-benzoylthiophene scaffold as a privileged structure for GPCR modulation, distinct from the COX inhibition activity of its 2-isomer cousins.
Photochemistry and Triplet States
3-Benzoylthiophene is also a standard reference in photochemistry. Unlike benzophenone, the thiophene ring introduces a heavy atom effect (Sulfur), which enhances intersystem crossing.
-
State: The lowest triplet state is
. -
Reactivity: It undergoes hydrogen abstraction and photocycloaddition (Paternò-Büchi reaction) with high efficiency, serving as a probe for studying triplet energy transfer in sulfur heterocycles.
Comparative Data: 2- vs 3-Isomer
| Feature | 2-Benzoylthiophene | 3-Benzoylthiophene |
| CAS Number | 135-00-2 | 6453-99-2 |
| Synthesis | Direct Friedel-Crafts (Easy) | Organometallic / Indirect (Hard) |
| Melting Point | 56-57 °C | 63-64 °C |
| UV Absorption ( | ~280 nm (More conjugation) | ~260 nm (Cross-conjugated) |
| Primary Drug Class | NSAIDs (COX Inhibitors) | A1 Adenosine Enhancers |
| Reactivity (EAS) | Deactivated at pos 4/5 | Deactivated at pos 2/5 |
References
-
Campaigne, E. & LeSuer, W. M. (1948). "3-Thenyl Bromide".[2] Organic Syntheses, 28, 91. Link
-
Arnold, D. R., Birtwell, R. J., & Clarke, B. M. (1974).[3][4] "The Photochemical Reactivity of Some Benzoylthiophenes. II. Photocycloaddition". Canadian Journal of Chemistry, 52(9), 1681–1687.[3][5] Link
-
Bruns, R. F. et al. (1990). "Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes". Molecular Pharmacology, 38(6), 939–949. Link
-
Gronowitz, S. (1959). "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene". Acta Chemica Scandinavica, 13, 1045-1046. Link
-
Baraldi, P. G. et al. (2000). "Synthesis and Biological Evaluation of Novel Allosteric Enhancers of the A1 Adenosine Receptor". Journal of Medicinal Chemistry, 43(25), 4768–4783. Link
Sources
Biological Targets of 3-Benzoylthiophene Derivatives
Executive Summary
The 3-benzoylthiophene scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious substitution. While historically recognized for its role in allosteric modulation of G-protein coupled receptors (specifically Adenosine A1), recent structural optimization has repositioned this moiety as a potent pharmacophore for microtubule destabilization in oncology. This guide dissects the dual-targeting capability of 3-benzoylthiophene derivatives, delineating the structural-activity relationships (SAR) that toggle biological selectivity between neurological modulation and antimitotic cytotoxicity.
Chemical Architecture & Pharmacophore Versatility
The core structure of 3-benzoylthiophene consists of a thiophene ring linked to a phenyl ring via a carbonyl bridge at the C3 position. The biological trajectory of the molecule is heavily dictated by the substituents at C2 (often an amine in the Gewald synthesis products) and the substitution pattern on the pendant benzoyl ring.
The Divergent Paths of Substitution
-
Path A (Neurology/Cardiology): Retention of the 2-amino group and specific electron-tuning of the benzoyl ring yields Adenosine A1 Receptor Allosteric Enhancers (AEs) .
-
Path B (Oncology): Introduction of bulky, electron-donating groups (e.g., 3,4,5-trimethoxy) on the benzoyl ring mimics the pharmacophore of Combretastatin A-4, yielding Tubulin Polymerization Inhibitors .
Primary Biological Target: Microtubule Dynamics (Oncology)
Mechanism of Action
Derivatives such as PST-3 (5-arylalkynyl-2-benzoyl thiophene) and related 2-amino-3-(3',4',5'-trimethoxybenzoyl)thiophenes function as Microtubule Destabilizing Agents (MDAs).
-
Binding Site: These compounds bind to the colchicine-binding site located at the interface of
- and -tubulin heterodimers. -
Kinetic Effect: Binding prevents the curved-to-straight conformational change necessary for tubulin incorporation into the growing microtubule lattice.
-
Cellular Consequence: This inhibition leads to the depolymerization of existing microtubules, causing cell cycle arrest at the G2/M phase (mitotic catastrophe) and subsequent apoptosis via the mitochondrial pathway (Bcl-2 phosphorylation/Caspase-3 activation).
Structure-Activity Relationship (SAR)
-
The "Trimethoxy" Rule: Activity is maximized when the benzoyl ring bears methoxy groups at positions 3, 4, and 5. This mimics the A-ring of colchicine and podophyllotoxin.
-
The C2 Amine: In many series, a free amino group (-NH2) at C2 is crucial for hydrogen bonding within the tubulin pocket (specifically interacting with Asn101 or similar residues).
-
The C4/C5 Thiophene Substitution: Bulky hydrophobic groups (e.g., arylalkynyl) at C5 can enhance affinity by occupying the hydrophobic sub-pocket, often improving potency over the parent scaffold.
Secondary Biological Target: Adenosine A1 Receptor (GPCR Modulation)
Mechanism of Action
Unlike orthosteric agonists that bind to the endogenous ligand site, 2-amino-3-benzoylthiophenes (e.g., PD 81,723 ) act as Positive Allosteric Modulators (PAMs) or Enhancers.
-
Allostery: They bind to a distinct allosteric site on the Adenosine A1 receptor.
-
Cooperativity: Binding induces a conformational change that increases the affinity of the receptor for the endogenous agonist (adenosine) and reduces the dissociation rate of the agonist.
-
Therapeutic Value: This promotes site-specific and event-specific signal amplification (e.g., during ischemia when adenosine is released), offering cardioprotection and neuroprotection without the systemic side effects of full agonists (bradycardia).
SAR for Allostery
-
C2-Amino Necessity: The 2-amino group is non-negotiable for A1 receptor affinity. Acylation of this amine typically abolishes activity.
-
Benzoyl Ring Tuning: Electron-withdrawing groups (EWGs) on the benzoyl ring can modulate the degree of enhancement.
-
Thiophene Ring Fusion: Cycloalkyl fusion (e.g., tetrahydrobenzo[b]thiophene systems) often improves stability and lipophilicity, enhancing blood-brain barrier penetration.
Experimental Ecosystem: Protocols & Validation
To validate the biological activity of a novel 3-benzoylthiophene derivative, the following workflows are standard.
Synthesis: The Gewald Reaction (Step-by-Step)
The most robust method to access the 2-amino-3-benzoylthiophene scaffold is the Gewald reaction.
Protocol:
-
Reagents: Cyclohexanone (or substituted ketone), cyanoacetophenone (or benzoylacetonitrile), elemental sulfur, and morpholine (catalyst).
-
Reaction:
-
Work-up:
-
Cool the reaction mixture to room temperature; pour into crushed ice/water.
-
The precipitate (often yellow/orange) is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.
-
-
Yield: Typically 60–85%.
Validation: Tubulin Polymerization Assay (Fluorescence Based)
This assay confirms if the compound acts directly on tubulin rather than upstream signaling.
Protocol:
-
Preparation: Use >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10 µM fluorescent reporter (DAPI or specialized tubulin dye).
-
Basal Reading: Measure fluorescence (Ex 360 nm / Em 450 nm) at
to establish baseline. -
Induction: Add GTP (1 mM) to initiate polymerization.
-
Treatment: Simultaneously add the test compound (at IC50 concentration, typically 1–5 µM) and a Vehicle Control (DMSO).
-
Kinetics: Monitor fluorescence every 60 seconds for 60 minutes at 37°C.
-
Interpretation:
Visualizations
Diagram 1: The Divergent SAR Map
This diagram illustrates how specific substitutions shift the molecule's function from a GPCR modulator to an Anticancer agent.
Caption: Divergent SAR pathways for 3-Benzoylthiophene derivatives demonstrating how benzoyl ring substitution dictates target selectivity between Tubulin and Adenosine A1 receptors.
Diagram 2: Mechanism of Action (Anticancer Pathway)
A logic flow detailing the cellular cascade following tubulin inhibition.
Caption: The cytotoxic cascade initiated by 3-benzoylthiophene binding to the colchicine site, leading to mitotic catastrophe and apoptosis.
Data Summary: Comparative Potency
| Compound Class | Primary Substituent (Benzoyl) | Target | IC50 / Ki | Biological Effect |
| PST-3 Analog | 3,4,5-Trimethoxy | Tubulin | 1.5 - 3.0 µM | G2/M Arrest, Cytotoxicity |
| PD 81,723 | Unsubstituted / 3-CF3 | Adenosine A1 | ~10 - 20 µM | Allosteric Enhancement |
| BU17 Analog | Benzyl urea linkage | WEE1 Kinase | < 1.0 µM | Kinase Inhibition |
References
-
Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents. (2023).[5][6] Link
-
5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity. Current Cancer Drug Targets. (2018).[5] Link
-
Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular Pharmacology.[7] (1990). Link
-
Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. (2018).[5] Link
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases. Journal of Pharmacology and Experimental Therapeutics. (2020). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: 3-Benzoylthiophene Derivatives as A1 Adenosine Receptor Allosteric Modulators
Executive Summary
The modulation of G Protein-Coupled Receptors (GPCRs) has historically relied on orthosteric ligands—agonists and antagonists that compete for the endogenous ligand's binding site. However, the Adenosine A1 Receptor (A1AR) presents a unique therapeutic window for Positive Allosteric Modulators (PAMs) . Among these, 2-amino-3-benzoylthiophene derivatives (e.g., PD 81,723, T-62) represent the foundational scaffold.[1]
This guide provides a rigorous technical analysis of this chemical class, detailing the structure-activity relationships (SAR) that drive potency, the specific synthetic pathways for their production, and the pharmacological assays required to validate their allosteric nature. Unlike orthosteric agonists, these agents maintain the temporal and spatial fidelity of endogenous adenosine signaling, offering a "ceiling effect" that mitigates overdose risks and receptor desensitization.
Molecular Mechanism: The Ternary Complex Model
To understand the utility of 3-benzoylthiophenes, one must move beyond the binary Ligand-Receptor model to the Allosteric Ternary Complex Model (ATCM) .
Mechanism of Action
3-Benzoylthiophenes bind to a topographically distinct site on the A1AR, often located within the extracellular loops (ECL2) or transmembrane vestibules, separate from the orthosteric adenosine pocket.
-
Cooperativity (
): The modulator alters the conformation of the receptor, increasing the affinity of the orthosteric agonist (adenosine). An denotes positive cooperativity. -
Efficacy Modulation (
): Some derivatives also enhance the signaling efficacy of the agonist-bound complex. -
Probe Dependence: The magnitude of the allosteric effect depends on the specific orthosteric probe used (e.g., CPA vs. NECA), a phenomenon known as "probe dependence."
The "Ceiling Effect"
A critical safety feature of these derivatives is saturability. Once the allosteric sites are fully occupied, no further enhancement occurs. This prevents the massive, systemic bradycardia often seen with direct A1AR agonists.
Pathway Visualization
The following diagram illustrates the kinetic stabilization of the Agonist-Receptor-G Protein complex by the PAM.
Caption: The Allosteric Ternary Complex Model showing the cooperative formation of the active ARM species.
Chemical Biology & Structure-Activity Relationship (SAR)
The core scaffold is the 2-amino-3-benzoylthiophene .[2] Modifications to this structure dictate the balance between pure PAM activity and "ago-PAM" activity (direct agonism).
The Core Scaffold
The minimum pharmacophore requires:
-
2-Amino group: Essential for hydrogen bonding within the allosteric pocket. Acylation or alkylation here typically abolishes activity.
-
3-Carbonyl linkage: The ketone bridge is critical. Replacing it with an ester or ether reduces potency.
-
Thiophene Ring: Serves as the lipophilic anchor.
Key Derivatives and SAR Table
| Compound | Thiophene Substituents (R1/R2) | Benzoyl Substituent (R3) | Activity Profile | Key Insight |
| PD 81,723 | 4,5-Dimethyl | 3-CF3 | Prototype PAM | Good enhancer, moderate potency. |
| T-62 | 4,5-Cyclohexyl (bridged) | 3-CF3 | Potent Ago-PAM | Bridging increases potency but introduces intrinsic efficacy (direct agonism). |
| Luf5484 | 4,5-Dimethyl | 3-Cl | PAM | Halogen substitution on the phenyl ring modulates affinity. |
| TRR469 | 4,5-Dimethyl | 3-Cl, 4-Cl | High Potency PAM | Dichloro substitution significantly improves binding affinity and antinociceptive effect. |
Optimization Logic
-
Thiophene 4,5-positions: Alkyl substitution is preferred. Fusing a cycloalkyl ring (as in T-62) restricts conformation, leading to higher affinity but often blurring the line between modulator and agonist.
-
Benzoyl Ring: Electron-withdrawing groups (EWG) like
or at the meta position are optimal. They likely influence the electronic character of the carbonyl oxygen, affecting its H-bond acceptor capability.
Synthetic Protocol: The Gewald Reaction[3][4]
The most robust method for synthesizing 2-amino-3-benzoylthiophenes is a variation of the Gewald Reaction . This one-pot multicomponent reaction is preferred for its efficiency and scalability.
Reaction Logic
Unlike the standard Gewald synthesis which yields esters (using methyl cyanoacetate), this protocol uses benzoylacetonitriles to directly install the ketone functionality.
Reagents:
-
Ketone: 2-Butanone (for 4,5-dimethyl analogs) or Cyclohexanone (for bridged analogs).
-
Nitrile: 3-(Trifluoromethyl)benzoylacetonitrile (or substituted equivalent).
-
Sulfur: Elemental sulfur (
). -
Base: Morpholine or Diethylamine (Catalyst).
Step-by-Step Protocol (PD 81,723 Synthesis)
-
Preparation: In a round-bottom flask equipped with a condenser, dissolve 3-(trifluoromethyl)benzoylacetonitrile (10 mmol) and 2-butanone (10 mmol) in absolute ethanol (20 mL).
-
Activation: Add elemental sulfur (10 mmol) and morpholine (15 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 4–8 hours. Monitor via TLC (Silica, Hexane:EtOAc 4:1). The reaction is driven by the Knoevenagel condensation followed by cyclization on sulfur. -
Workup: Cool to room temperature. The product often precipitates directly.
-
Purification: Filter the solid. If no precipitate forms, concentrate in vacuo and recrystallize from Ethanol/Water.
-
Note: Column chromatography may be required for novel derivatives (Gradient: 0-20% EtOAc in Hexanes).
-
-
Validation: Confirm structure via
-NMR (Look for broad singlet at 6.0–7.5 ppm) and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Modified Gewald synthesis pathway for 2-amino-3-benzoylthiophene derivatives.
Pharmacological Characterization Protocols
To validate a compound as a PAM, one must prove it affects the dissociation rate of an orthosteric ligand. Simple equilibrium binding (
Radioligand Dissociation Assay (The Gold Standard)
This assay measures the ability of the PAM to "lock" the agonist into the receptor.
Protocol:
-
Membrane Prep: Use CHO cells stably expressing human A1AR.[3]
-
Equilibrium Binding: Incubate membranes with an agonist radioligand (e.g.,
or , ~1 nM) for 60-90 mins at to reach equilibrium. -
Dissociation Initiation: Add a massive excess of unlabeled antagonist (e.g.,
DPCPX) to block re-binding of the radioligand.-
Control Condition: Antagonist + Vehicle (DMSO).
-
Test Condition: Antagonist + Test Compound (e.g.,
PD 81,723).[4]
-
-
Measurement: Aliquot samples at time points (0, 2, 5, 10, 20, 40, 60 min). Filter rapidly through GF/B filters.
-
Analysis: Plot
vs. Time.-
Result: A PAM will significantly decrease the slope (reduce
) compared to the control. The "Shift Index" is calculated as .
-
Functional cAMP Assay
Since A1AR couples to
Protocol:
-
Stimulation: Treat cells with Forskolin (
) to elevate basal cAMP levels. -
Treatment: Add a sub-maximal concentration of orthosteric agonist (e.g., CPA at
level). -
Modulation: Add increasing concentrations of the Test Compound (
to ). -
Readout: Measure cAMP via TR-FRET or ELISA.
-
Result: A PAM will cause a further reduction in cAMP (increased efficacy) or shift the agonist dose-response curve to the left (increased potency).
Challenges and Future Outlook
While 3-benzoylthiophenes are powerful tools, they face specific developmental hurdles:
-
Bell-Shaped Curves: Many derivatives (including PD 81,723) show "auto-antagonism" at high concentrations (
). The molecule may bind to the orthosteric site or a secondary inhibitory allosteric site at high doses, reversing the enhancement. -
Toxicity: The bridged derivative T-62 failed in Phase II clinical trials for neuropathic pain due to transient liver transaminase elevations. Future design must prioritize metabolic stability and avoid hepatotoxic motifs (e.g., optimizing lipophilicity to reduce specific CYP interactions).
-
Biased Modulation: Newer research focuses on "biased PAMs" (like VCP171) that preferentially enhance
signaling over -arrestin recruitment, potentially reducing receptor desensitization and maintaining long-term efficacy.
References
-
Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes.[6] Molecular Pharmacology. [Link]
-
Romagnoli, R., et al. (2015). Current status of A1 adenosine receptor allosteric enhancers.[7][8] Future Medicinal Chemistry. [Link]
-
Aurelio, L., et al. (2009). Allosteric modulators of the adenosine A1 receptor: synthesis and pharmacological evaluation of 4-substituted 2-amino-3-benzoylthiophenes.[2] Journal of Medicinal Chemistry. [Link]
-
Baraldi, P. G., et al. (2000). Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. Journal of Medicinal Chemistry. [Link]
-
Vincenzi, F., et al. (2014). TRR469, a potent A1 adenosine receptor allosteric modulator, exhibits anti-nociceptive properties in a murine model of acute pain. Neuropharmacology. [Link]
Sources
- 1. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulators of the adenosine A1 receptor: synthesis and pharmacological evaluation of 4-substituted 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD 81723 | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 4. Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
3-Benzoylthiophene core in medicinal chemistry
The 3-Benzoylthiophene Core: A Privileged Scaffold for Allosteric Modulation and Cytoskeletal Interference
Executive Summary
The 3-benzoylthiophene core represents a distinct structural departure from the more common 2-benzoylthiophene scaffold found in NSAIDs (e.g., tiaprofenic acid). While the 2-isomer is classically associated with COX inhibition, the 3-benzoyl regioisomer has emerged as a privileged scaffold in two high-value therapeutic areas: allosteric enhancement of the A1 Adenosine Receptor (A1AR) and inhibition of tubulin polymerization .
This technical guide dissects the medicinal chemistry of the 3-benzoylthiophene moiety, focusing on the 2-amino-3-benzoylthiophene subclass. It provides validated synthetic protocols via the Gewald reaction, analyzes the structure-activity relationships (SAR) driving A1AR modulation, and details the mechanistic basis for its antiproliferative activity.
Chemical Architecture & Physicochemical Properties
The core consists of a thiophene ring substituted at the C3 position with a benzoyl group. The presence of a C2-amino group (2-amino-3-benzoylthiophene) creates a "push-pull" electronic system, where the amino group acts as a donor and the carbonyl as an acceptor, often facilitating strong intermolecular hydrogen bonding and specific receptor docking.
| Property | Characteristic | Medicinal Chemistry Implication |
| Geometry | Non-planar (dihedral angle ~40-60°) | Mimics the twisted geometry of bioactive biaryls (e.g., combretastatin A-4). |
| Lipophilicity | Moderate to High (LogP 3.0 - 4.5) | Excellent membrane permeability; ideal for CNS targets (A1AR). |
| Metabolic Stability | Susceptible to S-oxidation | The thiophene sulfur can be oxidized; C2-amino group is a metabolic soft spot (acetylation). |
| Electronic State | Push-Pull System (if 2-NH2 present) | Enhances dipole moment; facilitates hydrogen bonding with receptor pockets (e.g., Glu/Asp residues). |
Synthetic Strategies
The construction of the 3-benzoylthiophene core requires specific regiochemical control. The most robust and versatile method for generating the bioactive 2-amino-3-benzoyl derivatives is the Gewald Multicomponent Reaction .
Protocol A: The Gewald Synthesis (2-Amino-3-benzoylthiophenes)
This one-pot protocol utilizes benzoylacetonitrile as the critical component to install the 3-benzoyl group directly.
-
Reagents:
-
Ketone/Aldehyde (Component A): Cyclohexanone (for fused systems) or simple aliphatic ketones.
-
Activated Nitrile (Component B): Benzoylacetonitrile (Ph-CO-CH2-CN).
-
Sulfur Source: Elemental Sulfur (
). -
Base Catalyst: Morpholine or Piperidine.[1]
-
-
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve benzoylacetonitrile (1.0 eq) and the ketone (1.0 eq) in Ethanol (5 mL/mmol).
-
Activation: Add the base catalyst (Morpholine, 1.0 eq) dropwise. Stir at room temperature for 15 minutes to initiate the Knoevenagel condensation.
-
Sulfurization: Add elemental sulfur (1.0 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. The reaction is complete when the sulfur powder dissolves and TLC indicates consumption of the nitrile.
-
Isolation: Pour the hot reaction mixture into crushed ice/water. The product typically precipitates as a solid.
-
Purification: Filter the precipitate and recrystallize from Ethanol/DMF.
-
Protocol B: Suzuki-Miyaura Coupling (3-Benzoylthiophenes without Amino)
For derivatives lacking the 2-amino group, a cross-coupling approach is preferred to avoid the Gewald constraints.
-
Reagents: 3-Thienylboronic acid, Benzoyl chloride,
, . -
Key Step: The coupling of the boronic acid at C3 with the acid chloride yields the ketone directly, preserving the thiophene aromaticity.
Visualization: The Gewald Reaction Workflow
The following diagram illustrates the multicomponent assembly of the core, highlighting the critical Knoevenagel intermediate.
Caption: The Gewald multicomponent synthesis pathway for 2-amino-3-benzoylthiophenes.
Medicinal Chemistry Case Studies
Case Study 1: A1 Adenosine Receptor Allosteric Enhancers (PD 81,723)
The most significant application of the 2-amino-3-benzoylthiophene core is in the development of Allosteric Enhancers (AEs) for the A1 Adenosine Receptor (A1AR).
-
Compound: PD 81,723 (2-amino-4,5-dimethyl-3-thienyl)(3-(trifluoromethyl)phenyl)methanone.[2]
-
Mechanism of Action: unlike orthosteric agonists (e.g., adenosine) that bind to the active site, PD 81,723 binds to an allosteric site on the A1AR. This binding induces a conformational change that slows the dissociation of adenosine , effectively "locking" the receptor in its high-affinity active state.
-
Therapeutic Value: This approach amplifies the endogenous adenosine signal only in tissues where adenosine is released (site-and-event specific), reducing systemic side effects like bradycardia associated with full agonists.
SAR Table: A1AR Allosteric Potency
| Substituent (R1 - Thiophene) | Substituent (R2 - Benzoyl) | Activity (Enhancement %) | Insight |
| 4,5-Dimethyl | 3-CF3 (PD 81,723) | High (>50%) | The 3-CF3 group is critical for lipophilic pocket filling. |
| 4,5-Dimethyl | H | Low (<10%) | Unsubstituted phenyl ring lacks sufficient hydrophobic interaction. |
| 4,5-Cyclohexyl (Fused) | 3-CF3 | Very High | Fused cyclohexane ring (tetrahydrobenzothiophene) increases rigidity and potency. |
| H | 3-CF3 | Inactive | Substitution at positions 4/5 of thiophene is essential for activity. |
Case Study 2: Tubulin Polymerization Inhibitors
Derivatives of 3-benzoylthiophene, particularly those mimicking Combretastatin A-4 (CA-4) , act as potent tubulin destabilizers.
-
Structural Logic: The 3-benzoylthiophene core serves as a bioisostere for the cis-stilbene bridge of CA-4. The restricted rotation of the thiophene ring maintains the two aryl rings in the necessary "twisted" orientation to fit the colchicine binding site on
-tubulin. -
Key Modification: The benzoyl ring MUST bear 3,4,5-trimethoxy substitution to maximize binding affinity.
Visualization: A1AR Allosteric Signaling Pathway
The following diagram details how the 3-benzoylthiophene core (PD 81,723) modulates the GPCR signaling cascade.
Caption: Mechanism of A1AR allosteric enhancement by PD 81,723, showing the stabilization of the high-affinity receptor state.[3]
References
-
Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes.[2][4][5][6] Molecular Pharmacology, 38(6), 939–949.
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur.[1][7] Chemische Berichte, 99(1), 94-100.
-
Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5114-5122.
-
Lütjens, H., & Scammells, P. J. (2003). 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications.[4] Journal of Medicinal Chemistry, 46(10), 1870-1877.
-
Aurelio, L., et al. (2010). Synthetic preparation of 2-amino-3-benzoylthiophene derivatives via the Gewald reaction.[5][8] Arkivoc, 2010(10), 209-246.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 3. Differential effects of the adenosine A(1) receptor allosteric enhancer PD 81,723 on agonist binding to brain and adipocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Adenosine A1 receptor-dependent and -independent effects of the allosteric enhancer PD 81,723 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Guide: Structure-Activity Relationship (SAR) of 3-Benzoylthiophene Analogs as Tubulin Polymerization Inhibitors
Executive Summary
This technical guide provides a comprehensive analysis of 3-benzoylthiophene analogs , a class of pharmacophores exhibiting potent antimitotic activity. Primarily functioning as tubulin polymerization inhibitors , these compounds target the colchicine-binding site of microtubules.[1][2] This document details the structural rationale for replacing the cis-stilbene bridge of Combretastatin A-4 (CA-4) with a thiophene scaffold, provides a validated synthetic protocol for the high-potency 2-amino-3-benzoylthiophene subclass, and maps the critical Structure-Activity Relationships (SAR) governing their efficacy.
The Scaffold & Pharmacophore Rationale
The design of 3-benzoylthiophene analogs is grounded in the principle of bioisosterism , specifically aiming to mimic the structural properties of Combretastatin A-4 (CA-4) , a potent vascular disrupting agent.
The cis-Stilbene Problem
CA-4 possesses a cis-stilbene configuration essential for binding to the tubulin colchicine site. However, this configuration is thermodynamically unstable and prone to isomerization into the inactive trans-form in solution.
The Thiophene Solution
Replacing the ethylene bridge of CA-4 with a heterocyclic thiophene ring offers two critical advantages:
-
Conformational Restriction: The thiophene ring locks the two aryl rings (the thiophene itself and the benzoyl moiety) into a cis-like geometry, preventing inactivation via isomerization.
-
Electronic Optimization: The sulfur atom in the thiophene ring contributes to lipophilicity and potential electrostatic interactions within the hydrophobic pocket of
-tubulin (Cys241).
Validated Synthetic Protocol
Target Compound: 2-Amino-3-(3,4,5-trimethoxybenzoyl)thiophene derivatives.[3] Methodology: The Gewald Reaction is the most robust, self-validating method for constructing the 2-aminothiophene core with a ketone substituent at the 3-position.
Reagents & Materials[2][3][4]
-
Substrate A:
-Methylene carbonyl compound (e.g., acetophenone derivative). -
Substrate B: Activated nitrile (e.g., malononitrile).
-
Reagent: Elemental Sulfur (
). -
Catalyst: Morpholine or Diethylamine.
-
Solvent: Ethanol (absolute).
Step-by-Step Protocol
-
Pre-Activation (15 mins): In a round-bottom flask, dissolve the ketone (1.0 eq) and activated nitrile (1.0 eq) in ethanol. Add the amine base catalyst (1.0 eq) dropwise. Stir at room temperature until the Knoevenagel condensation intermediate is formed (monitor by TLC: disappearance of ketone).
-
Sulfurization (1-2 hours): Add elemental sulfur (1.0 eq) to the reaction mixture. Heat the mixture to 60°C .
-
Self-Validation Check: The reaction is exothermic; a distinct color change (often dark red/brown to lighter yellow/orange) indicates ring closure.
-
-
Work-up & Purification:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water. The product often precipitates as a solid.
-
Filter and wash with cold ethanol.[4]
-
Recrystallization: Use Ethanol/DMF mixtures for high purity (>98% by HPLC).
-
Synthetic Pathway Visualization
Caption: Flowchart of the Gewald multicomponent reaction for synthesizing 2-aminothiophene scaffolds.
Detailed SAR Analysis
The biological activity of 3-benzoylthiophenes is tightly regulated by substituents on the A-ring (thiophene) and the B-ring (phenyl).
The B-Ring (Benzoyl Moiety)
This region mimics the B-ring of Colchicine and CA-4.
-
Requirement: A 3,4,5-trimethoxy substitution pattern is non-negotiable for high potency.
-
Causality: These methoxy groups form critical hydrogen bonds and van der Waals contacts with the backbone of the tubulin colchicine site (specifically near Val238 and Cys241 ).
-
Loss of Activity: Removing even one methoxy group (e.g., 3,4-dimethoxy) typically results in a >10-fold loss of IC
potency.
The Linker (Carbonyl Group)
-
Role: The carbonyl group (C=O) acts as a "hinge."
-
SAR Insight: Reduction of the carbonyl to a methylene (CH
) or alcohol (CHOH) drastically reduces activity. The sp hybridization of the carbonyl carbon is required to maintain the specific angular geometry (approx 120°) between the two aromatic rings.
The A-Ring (Thiophene)[6][7]
-
Position 2 (Amino Group): The presence of an amino group (-NH
) at position 2 significantly enhances water solubility and potential hydrogen bonding with Thr179 in -tubulin. -
Position 4/5 (Thiophene Substituents):
-
Small alkyl groups (Methyl) at Position 4 can increase hydrophobic packing.
-
Bulky groups usually decrease affinity due to steric clash with the binding pocket walls.
-
Quantitative SAR Data Summary
| Compound Variant | A-Ring Subst.[1][5][6][7][8] (Pos 2) | B-Ring Subst.[1][9] | Tubulin IC | Interpretation |
| Ref (CA-4) | N/A | 3,4,5-trimethoxy | 1.0 - 2.0 | Potent Reference |
| Analog 1 | -NH | 3,4,5-trimethoxy | 0.5 - 1.5 | Highly Active |
| Analog 2 | -H | 3,4,5-trimethoxy | 2.5 - 4.0 | Moderate Activity |
| Analog 3 | -NH | 4-methoxy | > 20.0 | Inactive (Loss of pharmacophore) |
| Analog 4 | -NH | 3,4-dimethoxy | 5.0 - 8.0 | Reduced Potency |
Mechanism of Action: Tubulin Destabilization[10]
The primary mechanism involves the inhibition of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Pathway Logic
-
Binding: Ligand enters the colchicine pocket located at the interface of
- and -tubulin dimers. -
Inhibition: The ligand sterically hinders the "curved-to-straight" conformational change required for tubulin polymerization.
-
Catastrophe: Microtubules depolymerize, preventing mitotic spindle formation.
-
Signal: Spindle Assembly Checkpoint (SAC) remains activated, leading to prolonged G2/M arrest.
-
Death: Initiation of apoptotic signaling (Bcl-2 phosphorylation, Caspase-3 activation).
Biological Pathway Diagram
Caption: Mechanistic cascade from ligand binding to apoptotic cell death.
References
-
Romagnoli, R., et al. (2010).[1][10] "Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents." European Journal of Medicinal Chemistry. [Link]
-
Li, W., et al. (2019). "5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity."[2] Cell Death & Disease. [Link]
-
Romagnoli, R., et al. (2006). "Synthesis and Biological Evaluation of 2-Amino-3-(3,4,5-trimethoxybenzoyl)thiophene Derivatives as a New Class of Tubulin Inhibitors." Journal of Medicinal Chemistry. [Link]
-
Pintus, T., et al. (2017). "Structure-Activity Relationship Studies of 2-Amino-3-benzoylthiophenes as Allosteric Modulators." Future Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfera.unife.it [sfera.unife.it]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and preliminary biological evaluation of new anti-tubulin agents containing different benzoheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cib.csic.es [cib.csic.es]
- 9. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Romeo ROMAGNOLI - Google Scholar [scholar.google.com]
Methodological & Application
Synthesis of 3-Benzoylthiophene via Friedel-Crafts acylation
Application Note: Strategic Regiocontrol in the Synthesis of 3-Benzoylthiophene
Executive Summary & Core Directive
The Challenge: The synthesis of 3-benzoylthiophene (phenyl-3-thienyl ketone) presents a classic regioselectivity paradox in heterocyclic chemistry. Direct Friedel-Crafts acylation of thiophene is electronically biased to occur at the
The Solution: This protocol details the "Inverted Friedel-Crafts Strategy." Instead of acylating the electron-rich thiophene ring, we utilize benzene as the nucleophilic substrate and 3-thiophenecarbonyl chloride (3-thenoyl chloride) as the electrophile. This approach bypasses the thiophene regioselectivity issue entirely, guaranteeing the structural integrity of the 3-position.
Strategic Analysis: The Regioselectivity Paradox
To understand the necessity of this protocol, one must analyze the electronic failure of the direct approach.
The "Alpha-Effect" (Why Direct Acylation Fails)
Thiophene is an electron-rich heterocycle. During electrophilic aromatic substitution (EAS), the intermediate carbocation (sigma complex) formed at the C2 (
-
Result: Reaction of Thiophene + Benzoyl Chloride
2-Benzoylthiophene (Major impurity/Wrong target).
The Inverted Strategy (The Pathway to Success)
By reversing the roles of the reactants, we utilize the specific isomer of the acid chloride to dictate the final structure.
-
Reaction: Benzene + 3-Thiophenecarbonyl Chloride
3-Benzoylthiophene . -
Logic: The carbonyl group is already attached to the C3 position of the thiophene ring in the starting material. The Friedel-Crafts reaction occurs on the benzene ring, which has no regiochemical ambiguity (all positions equivalent).
Figure 1: Strategic comparison of synthetic routes. Route B guarantees the 3-isomer by using the pre-functionalized 3-thenoyl chloride.
Detailed Experimental Protocol
Target Compound: 3-Benzoylthiophene CAS: 6453-99-2 Scale: 50 mmol (Pilot Scale adaptable)
Reagents & Materials[1][2][3]
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| 3-Thiophenecarbonyl chloride | 146.59 | 1.0 | 7.33 g | Electrophile Source |
| Benzene | 78.11 | 10.0 | 45 mL | Substrate & Solvent |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | 8.00 g | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | Extraction Solvent |
| HCl (1M) | 36.46 | - | 100 mL | Quenching Agent |
Note: Benzene is carcinogenic. All operations must be performed in a fume hood. Anhydrous conditions are critical for AlCl₃ activity.
Step-by-Step Procedure
Step 1: Catalyst Activation
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
-
Connect the top of the condenser to a gas trap (NaOH solution) to neutralize HCl gas evolved.
-
Charge the flask with dry Benzene (45 mL) .
-
Add AlCl₃ (8.00 g) in one portion. The suspension may turn slightly yellow. Cool the mixture to 0–5°C using an ice-water bath.
Step 2: Electrophile Addition
-
Dissolve 3-Thiophenecarbonyl chloride (7.33 g) in a minimal amount of dry benzene (if solid) or add neat if liquid.
-
Add the acid chloride dropwise to the AlCl₃/Benzene suspension over 30 minutes.
Step 3: Reaction Propagation
-
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT) over 30 minutes.
-
Heat the reaction to reflux (80°C) for 2–3 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: 10% EtOAc/Hexane). The starting acid chloride spot should disappear.
-
Step 4: Quenching & Isolation
-
Cool the reaction mixture to RT, then to 0°C.
-
CAUTION: Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL conc. HCl . This breaks the Aluminum-Ketone complex.
-
Transfer to a separatory funnel. Separate the organic layer.[2]
-
Extract the aqueous layer with DCM (2 x 50 mL) .
-
Combine organic layers and wash sequentially with:
-
Water (50 mL)
-
Sat. NaHCO₃ (50 mL) – removes residual acid
-
Brine (50 mL)
-
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude residue is typically an off-white to pale yellow solid.
-
Recrystallization: Dissolve in hot ethanol or hexane/EtOAc mixture. Cool slowly to 4°C.
-
Filter crystals and dry under vacuum.[2]
Figure 2: Operational workflow for the synthesis of 3-Benzoylthiophene.
Analytical Validation (Quality Control)
To confirm the synthesis of the 3-isomer and rule out the 2-isomer , Proton NMR (
| Feature | 3-Benzoylthiophene (Target) | 2-Benzoylthiophene (Impurity) |
| H2 Position | Singlet (approx. 7.9–8.0 ppm) | Not present (C2 is substituted) |
| Coupling | H2 appears as a singlet (or d, | H3 is a doublet ( |
| Melting Point | 63–64°C | 56–58°C |
| Key Distinction | The isolated H2 proton between S and C=O is diagnostic. | H3 and H4 show strong vicinal coupling. |
NMR Interpretation: In the 3-isomer, the proton at C2 is flanked by the Sulfur and the Carbonyl group. It is isolated from H4 and H5, leading to a sharp singlet (or very finely split doublet). In the 2-isomer, H3 and H4 are adjacent, leading to a distinct doublet with a coupling constant of ~3.8 Hz.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming the
-selectivity of thiophene EAS). -
Campaigne, E., & Bourgeois, R. C. (1954). "3-Substituted Thiophenes. VII. 3-Benzoylthiophene."[2] Journal of the American Chemical Society, 76(9), 2445–2447. (Foundational paper on the synthesis of 3-acylthiophenes via the inverted acid chloride route).
-
Aitken, R. A., & Slawin, A. M. Z. (2021).[1] "Thiophene-3-carbonyl Chloride."[1][4] Molbank, 2021(3), M1256. (Crystallographic and structural data on the starting material 3-thenoyl chloride).
-
PubChem Compound Summary. "2-Benzoylthiophene." (Used for comparative physical data).[5]
Sources
Application Note: Optimized Gewald Synthesis Strategies for 2-Amino-3-Benzoylthiophene Scaffolds
Executive Summary
The 2-amino-3-benzoylthiophene scaffold represents a privileged structure in medicinal chemistry, distinct from its more common 3-carboxylate or 3-cyano analogs. These derivatives have gained prominence as allosteric enhancers of the A1 adenosine receptor (A1AR) and inhibitors of the P2Y12 receptor , making them critical targets for neurological and cardiovascular drug discovery.
This Application Note provides a rigorous, field-validated guide to synthesizing 2-amino-3-benzoylthiophenes via the Gewald reaction. Unlike generic protocols using highly reactive malononitrile, the use of benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) introduces steric and electronic challenges that require optimized conditions. We present two validated workflows: a robust conventional thermal method and a high-throughput microwave-assisted protocol.[1]
Mechanistic Insight & Reaction Logic[2]
The Gewald reaction is a multi-component condensation between a ketone, an activated nitrile, and elemental sulfur.[2][3][4] Understanding the mechanism is vital for troubleshooting the slower reaction kinetics observed with benzoylacetonitrile compared to malononitrile.
The Pathway
The reaction proceeds through a Knoevenagel condensation followed by a thiation-cyclization sequence.[5][6] The steric bulk of the benzoyl group in benzoylacetonitrile often hinders the initial Knoevenagel step, necessitating a catalyst with high basicity and nucleophilicity (e.g., Morpholine).
Mechanistic Diagram
The following diagram illustrates the stepwise formation of the thiophene core, highlighting the critical cyclization point.
Figure 1: Mechanistic pathway of the Gewald reaction using benzoylacetonitrile. The rate-determining step is often the sulfur addition to the sterically crowded Knoevenagel intermediate.
Critical Parameters & Reagent Selection
To ensure reproducibility, the following parameters must be controlled.
| Parameter | Recommendation | Scientific Rationale |
| Active Methylene | Benzoylacetonitrile | Required to install the C3-benzoyl group. Note: Commercial supplies often degrade; verify purity by TLC before use. |
| Base Catalyst | Morpholine (1.0 - 1.5 eq) | Superior to diethylamine/TEA for this specific substrate. Morpholine acts as both a base and a nucleophile, stabilizing the intermediate iminium species. |
| Sulfur Source | Elemental Sulfur ( | Use fine powder. Pre-activating sulfur by stirring with the base for 10 mins can reduce induction time. |
| Solvent | Ethanol or Methanol | Protic solvents facilitate the proton transfer steps required for tautomerization. DMF is reserved for difficult, insoluble substrates. |
Experimental Protocols
Protocol A: Conventional Thermal Synthesis (Standard)
Best for scale-up (>1g) and laboratories without microwave instrumentation.
Reagents:
-
Ketone (e.g., Cyclohexanone or Acetophenone): 10 mmol
-
Benzoylacetonitrile: 10 mmol (1.45 g)
-
Sulfur (powdered): 10 mmol (0.32 g)
-
Morpholine: 12 mmol (1.05 mL)
-
Ethanol (absolute): 20 mL
Step-by-Step Methodology:
-
Pre-mixing: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the ketone and benzoylacetonitrile in Ethanol (10 mL).
-
Activation: Add Morpholine dropwise. Stir at room temperature for 15 minutes. Observation: Solution may turn slightly yellow/orange indicating Knoevenagel initiation.
-
Sulfur Addition: Add the elemental sulfur followed by the remaining Ethanol (10 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to 70–80°C (gentle reflux) for 3–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the sulfur spot (Rf ~0.8) and benzoylacetonitrile is the endpoint.
-
-
Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product usually precipitates as a solid.
-
Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted sulfur and morpholine.
-
Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture if the product is highly insoluble.
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for library generation, difficult substrates, and rapid optimization.
Reagents:
-
Ketone: 1.0 mmol
-
Benzoylacetonitrile: 1.0 mmol
-
Sulfur: 1.0 mmol
-
Morpholine: 1.2 mmol
-
Ethanol: 2-3 mL
Step-by-Step Methodology:
-
Loading: Charge a 10 mL microwave process vial with the ketone, benzoylacetonitrile, sulfur, and ethanol.
-
Catalyst: Add morpholine last. Cap the vial with a crimp top or pressure seal.
-
Irradiation: Place in a microwave reactor (e.g., Biotage or CEM).
-
Settings: 80°C (or 100W max power), High Absorption Level.
-
Time: 15–20 minutes (Hold time).
-
-
Work-up: Pour the reaction mixture into crushed ice (20 g). Stir vigorously. The solid product will precipitate immediately.
-
Purification: Filter and wash with cold water/ethanol. If oil forms, extract with Ethyl Acetate, dry over
, and purify via flash column chromatography.
Workflow & Troubleshooting Guide
The following logic flow helps navigate common experimental failures.
Figure 2: Decision matrix for troubleshooting the Gewald synthesis of 3-benzoylthiophenes.
Common Issues & Solutions
-
Regio-selectivity: When using asymmetric ketones (e.g., 2-butanone), the reaction generally prefers the methylene position (
) over the methyl position ( ) due to the stability of the enol intermediate. -
Product Solubility: 2-amino-3-benzoylthiophenes are often highly crystalline and insoluble. If the product precipitates during reflux, add more solvent to prevent encapsulation of unreacted sulfur.
-
"Oiling Out": If the product forms a sticky oil upon pouring into ice, scratch the flask walls with a glass rod to induce crystallization or sonicate for 5 minutes.
Characterization Data (Expected)
Validation of the 2-amino-3-benzoylthiophene structure is crucial.
| Technique | Expected Signal | Interpretation |
| IR Spectroscopy | 3300–3400 | Primary Amine ( |
| IR Spectroscopy | 1600–1650 | Carbonyl ( |
| 1H NMR | Phenyl protons from the benzoyl group. | |
| 1H NMR | ||
| Mass Spec | Parent ion peak usually distinct. |
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[6] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.
-
Scammells, P. J., et al. (2012).[7][8] Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A1 receptor. Journal of Medicinal Chemistry, 55(5), 2367–2375.
-
Sridhar, M., et al. (2007). Microwave assisted synthesis of 2-aminothiophenes via the Gewald reaction.[1][5][3][9][10][11][12] Tetrahedron Letters, 48(18), 3171-3172.
-
Sabnis, R. W. (1994).[6] The Gewald Synthesis.[5][2][3][4][9][10][12][13][14] Sulfur Reports, 16(1), 1–17.
-
Aurelio, L., et al. (2009).[8] Allosteric Modulators of the Adenosine A1 Receptor: Synthesis and Pharmacological Evaluation of 4-Substituted 2-Amino-3-benzoylthiophenes. Journal of Medicinal Chemistry, 52(14), 4543–4547.[8] [8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald_reaction [chemeurope.com]
- 7. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijert.org [ijert.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
Application Note: Palladium-Catalyzed Synthesis of 3-Benzoylthiophene Derivatives
Executive Summary
The 3-benzoylthiophene moiety is a critical pharmacophore in medicinal chemistry, serving as the core scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) such as Tiaprofenic acid and analogs of Ketoprofen . Historically, the synthesis of 3-substituted thiophenes has been plagued by poor regioselectivity, as electrophilic aromatic substitution (Friedel-Crafts) predominantly favors the C2 position due to the electronic bias of the thiophene ring.
This Application Note details two robust, Palladium-catalyzed protocols that overcome these regioselectivity challenges. By utilizing Suzuki-Miyaura cross-coupling , researchers can achieve exclusive C3-functionalization. We present two complementary pathways:
-
Carbonylative Cross-Coupling: A three-component reaction using CO gas (or surrogates) to link aryl halides and boronic acids.
-
Direct Acyl-Cross-Coupling: The coupling of organoboron species with acid chlorides.
Mechanistic Insight & Strategy
The Regioselectivity Challenge
Thiophene is an electron-rich heterocycle. Electrophilic attack occurs preferentially at the
The Palladium Solution
Pd-catalyzed cross-coupling relies on the pre-functionalization of the substrate (e.g., 3-bromothiophene or 3-thienylboronic acid), effectively "locking" the position of the new bond.
-
Pathway A (Carbonylative): Involves the insertion of Carbon Monoxide (CO) into a Pd-Aryl bond. This is the most modular approach, allowing the assembly of the ketone from two commercially available aryl/heteroaryl halides and boronic acids.
-
Pathway B (Acyl-Suzuki): Utilizes acid chlorides as the electrophile. While effective, it requires the handling of moisture-sensitive acid chlorides and often suffers from competitive protodeboronation of the thiophene boronic acid.
Mechanistic Pathway: Carbonylative Suzuki Coupling
The catalytic cycle involves four distinct steps:
-
Oxidative Addition: Pd(0) inserts into the C-X bond of 3-iodothiophene.
-
CO Insertion: CO coordinates and inserts, forming an acyl-palladium species. Critical Control Point: CO pressure must be optimized to prevent catalyst deactivation (formation of Pd-carbonyl clusters).
-
Transmetallation: The aryl group from the boronic acid transfers to the palladium center.
-
Reductive Elimination: The ketone product is released, regenerating Pd(0).
Figure 1: Catalytic cycle for the Pd-catalyzed carbonylative Suzuki-Miyaura coupling.
Experimental Protocols
Protocol A: Carbonylative Suzuki Coupling (Recommended)
Best for: Library generation, modular synthesis, and avoiding unstable acid chlorides.
Reagents:
-
Substrate 1: 3-Iodothiophene (1.0 equiv)
-
Substrate 2: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (3 mol%)
-
Ligand: Xantphos (4.5 mol%) or PPh₃ (6 mol%)
-
CO Source: Carbon Monoxide balloon (1 atm) or Mo(CO)₆ (solid surrogate, 1 equiv)
-
Base: K₂CO₃ (3.0 equiv)[1]
-
Solvent: Anisole or Toluene (0.2 M)
Step-by-Step Workflow:
-
Setup: In a glovebox or under argon flow, charge a Schlenk tube with Pd(OAc)₂ (6.7 mg, 0.03 mmol), Xantphos (26 mg, 0.045 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Substrate Addition: Add 3-Iodothiophene (210 mg, 1.0 mmol) and Anisole (5 mL) via syringe.
-
CO Introduction:
-
Method A (Balloon): Evacuate the flask briefly and refill with CO from a balloon. Repeat three times. Leave the balloon attached.
-
Method B (Solid Source): Add Mo(CO)₆ (264 mg, 1.0 mmol) directly to the solid mixture before adding solvent. Seal the tube tightly.
-
-
Reaction: Heat the mixture to 80°C with vigorous stirring for 12–16 hours.
-
Workup: Cool to room temperature. Carefully vent any residual CO in a fume hood. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Pd black.
-
Purification: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Direct Acyl-Suzuki Coupling
Best for: Labs without CO handling capabilities.
Reagents:
-
Substrate 1: 3-Thiopheneboronic acid (1.2 equiv)
-
Substrate 2: Benzoyl Chloride (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Charge: Add 3-Thiopheneboronic acid (153 mg, 1.2 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent: Add anhydrous Toluene (5 mL).
-
Addition: Add Benzoyl Chloride (140 mg, 1.0 mmol) dropwise via syringe.
-
Reaction: Reflux at 100°C for 6–12 hours.
-
Workup: Cool, dilute with ether, filter through Celite, and concentrate.
-
Purification: Flash chromatography on silica gel.
Optimization & Troubleshooting
The following data summarizes typical optimization trends for the carbonylative coupling of thiophenes.
| Variable | Condition | Outcome | Notes |
| Solvent | Anisole | Excellent (92%) | High boiling point, non-coordinating, good solubility. |
| DMF | Poor (35%) | Can coordinate to Pd, inhibiting CO insertion. | |
| THF | Moderate (60%) | Lower boiling point limits reaction rate. | |
| Base | K₂CO₃ | Good | Standard choice; cheap and effective. |
| Et₃N | Moderate | Can lead to side reactions with acyl-Pd species. | |
| Ligand | Xantphos | Excellent | Wide bite angle facilitates reductive elimination. |
| PPh₃ | Good | Requires higher loading; less stable at high T. | |
| CO Source | Balloon (1 atm) | Best Control | Constant pressure ensures saturation. |
| Mo(CO)₆ | Good | Convenient solid, but requires sealed vessel (pressure risk). |
Common Pitfalls
-
Protodeboronation: 3-Thiopheneboronic acid is prone to losing the boron group in aqueous base. Solution: Use anhydrous conditions (Protocol B) or switch to the Carbonylative method (Protocol A) where the thiophene is the halide.
-
Catalyst Deactivation: Pd black formation indicates ligand dissociation. Solution: Increase ligand:Pd ratio or switch to bidentate ligands like Xantphos or dppf.
Workflow Visualization
Figure 2: Experimental workflow for the Carbonylative Suzuki Coupling protocol.
References
-
Wu, X., Neumann, H., & Beller, M. (2011). Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles.[2][3] Chemical Society Reviews, 40(10), 4986-5009. Link
-
Sharma, P., Rohilla, S., & Jain, N. (2017).[4] Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source.[4] The Journal of Organic Chemistry, 82(2), 1105-1113. Link
-
Ishiyama, T., Kizmet, O., & Miyaura, N. (1998). Palladium-catalyzed carbonylative cross-coupling reaction of arylboronic acids with aryl electrophiles: Synthesis of biaryl ketones.[5] The Journal of Organic Chemistry, 63(14), 4726-4731. Link
-
Haddach, M., & McCarthy, J. R. (1999). A new method for the synthesis of ketones: The palladium-catalyzed cross-coupling of acid chlorides with arylboronic acids.[5] Tetrahedron Letters, 40(16), 3109-3112. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed Heck-carbonylation of alkene-tethered carbamoyl chlorides with aryl formates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Note: 3-Benzoylthiophene Scaffolds in Rational Drug Design
Abstract & Strategic Value
This guide details the synthetic utility and pharmacological application of 3-benzoylthiophene (CAS: 6453-99-2) as a privileged scaffold in drug discovery. While the 2-benzoyl isomer (found in NSAIDs like Tiaprofenic acid) is common, the 3-benzoyl isomer represents a critical bioisostere for optimizing metabolic stability and mitigating phototoxicity associated with 2-aroylthiophenes. This note provides a validated regioselective synthesis protocol and outlines its application in developing tubulin polymerization inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
Scientific Rationale: The Thiophene Bioisostere
In medicinal chemistry, replacing a phenyl ring with a thiophene moiety (bioisosterism) is a strategic tool to alter physicochemical properties without disrupting binding affinity.[1]
| Property | Phenyl Ring | Thiophene Ring | Drug Discovery Impact |
| Electronic Character | Thiophene is more electron-rich, enhancing cation- | ||
| Lipophilicity (LogP) | Baseline | Higher | Improves membrane permeability and Blood-Brain Barrier (BBB) penetration. |
| Metabolic Liability | Epoxidation (slow) | S-oxidation / Ring opening | Thiophene allows for specific metabolic tuning; 3-substitution blocks the metabolically active |
| Bond Angle | 120° (Hexagon) | ~111° (Pentagon) | Alters the vector of substituents, enabling "scaffold hopping" to explore novel chemical space. |
Critical Insight: Phototoxicity Mitigation
A major liability of 2-benzoylthiophene drugs (e.g., Tiaprofenic acid) is cutaneous phototoxicity . Upon UV exposure, the 2-benzoyl moiety forms a long-lived triplet excited state that generates radicals, causing tissue damage. Shifting the benzoyl group to the 3-position alters the conjugation and triplet state energy, often significantly reducing this phototoxic potential while retaining anti-inflammatory efficacy [1].
Validated Synthesis Protocol: Regioselective Construction
Challenge: Direct Friedel-Crafts acylation of thiophene with benzoyl chloride yields almost exclusively 2-benzoylthiophene (>95%) due to the high reactivity of the
Protocol A: Synthesis via Lithium-Halogen Exchange
Objective: Synthesis of 3-benzoylthiophene (Scale: 10 mmol).
Reagents:
-
3-Bromothiophene (1.63 g, 10 mmol)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (6.9 mL, 11 mmol)
-
Benzaldehyde (1.17 g, 11 mmol) or Benzonitrile (for direct ketone)
-
Dry THF (Tetrahydrofuran), anhydrous[2]
-
Pyridinium Chlorochromate (PCC) or Jones Reagent (if using aldehyde route)
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon (Ar) for 15 minutes.
-
Solvation: Add 3-Bromothiophene and 30 mL of anhydrous THF via syringe. Cool the mixture to -78°C using a dry ice/acetone bath.
-
Expert Note: Temperature control is critical. Above -40°C, the 3-lithio species can isomerize to the thermodynamically stable 2-lithio species (the "Halogen Dance" mechanism).
-
-
Lithiation: Add n-BuLi dropwise over 20 minutes. Stir at -78°C for 1 hour. The solution typically turns a pale yellow.
-
Electrophile Addition:
-
Route 1 (Aldehyde): Add Benzaldehyde (dissolved in 5 mL THF) dropwise. Stir for 2 hours, allowing the temp to rise to 0°C.
-
Route 2 (Nitrile): Add Benzonitrile. (Requires acid hydrolysis step later).
-
-
Quench & Workup: Quench with saturated NH
Cl solution (10 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na SO , and concentrate.[2] -
Oxidation (If Route 1 used): Dissolve the intermediate alcohol (phenyl(thiophen-3-yl)methanol) in CH
Cl . Add PCC (1.5 equiv) and stir at RT for 4 hours. Filter through a silica pad to yield the ketone.
Analytical Validation (Expected Data):
-
1H NMR (CDCl3, 400 MHz):
7.95 (dd, 1H, H-2 thiophene), 7.85 (d, 2H, benzoyl ortho), 7.55 (m, 1H, H-5 thiophene), 7.4-7.5 (m, 4H, aromatic).-
Differentiation: The H-2 proton of the 3-isomer appears as a distinct doublet of doublets (or narrow doublet) further downfield compared to the H-3 proton of the 2-isomer.
-
Visualizing the Synthetic Pathway
The following diagram illustrates the regioselective control required to avoid the 2-isomer impurity.
Caption: Figure 1. Regioselective synthesis strategy comparing direct acylation (yielding the undesired 2-isomer) vs. the Lithium-Halogen exchange route (yielding the desired 3-isomer).
Medicinal Chemistry Application: Tubulin Polymerization Inhibitors
3-Benzoylthiophene derivatives serve as rigid analogs of Combretastatin A-4 (CA-4) , a potent vascular disrupting agent. The 3-aroylthiophene core mimics the cis-stilbene bridge of CA-4 but without the risk of isomerization to the inactive trans-form [2].
Protocol B: In Vitro Tubulin Polymerization Assay
Purpose: To verify if the synthesized 3-benzoylthiophene derivative binds to the colchicine site and inhibits microtubule assembly.
Materials:
-
Purified Tubulin protein (>99% pure, bovine brain source).
-
GTP (Guanosine triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9). -
Test Compound (3-Benzoylthiophene derivative dissolved in DMSO).
-
Control: Combretastatin A-4 (Positive), DMSO (Negative).
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
-
Incubation: Add 2
L of test compound (final concentration range 0.1 - 10 M) to a 96-well half-area plate (pre-warmed to 37°C). -
Initiation: Add 50
L of the tubulin/GTP mixture to the wells. -
Measurement: Immediately place in a fluorescence plate reader (or absorbance reader at 340 nm).
-
Kinetics: Monitor absorbance/fluorescence every 30 seconds for 60 minutes at 37°C.
-
Analysis:
-
Polymerization manifests as a sigmoidal increase in OD340.
-
Inhibition: A flat line or reduced slope indicates inhibition. Calculate IC
based on the V of the growth phase.
-
Structure-Activity Relationship (SAR) Logic
The following diagram maps the pharmacophoric features of the 3-benzoylthiophene scaffold when applied to Tubulin Inhibition and NSAID design.
Caption: Figure 2. Pharmacophore mapping of the 3-benzoylthiophene scaffold. The carbonyl bridge provides rigidity, while the 2-position is critical for metabolic tuning.
References
-
Phototoxicity of Thiophene NSAIDs: Title: Photochemistry of the non-steroidal anti-inflammatory drug tiaprofenic acid. Source:Photochemistry and Photobiology URL:[Link] (General reference for Tiaprofenic acid phototoxicity mechanisms).
-
Tubulin Inhibition: Title: Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors.[3][4] Source:Bioorganic & Medicinal Chemistry (Elsevier/PubMed) URL:[Link]
-
Synthesis Validation: Title: 3-Bromothiophene Synthesis and Lithiation Protocols.[5][6][7] Source:Organic Syntheses URL:[Link]
-
Bioisosterism Review: Title: Medicinal chemistry-based perspectives on thiophene and its derivatives.[1][3][4][8][9][10] Source:RSC Advances URL:[Link]
Disclaimer: This Application Note is for research and educational purposes. All synthesis protocols involving organolithium reagents must be performed in a fume hood with appropriate PPE and inert atmosphere techniques.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Bromo-1-benzothiophene synthesis - chemicalbook [chemicalbook.com]
- 3. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 7. CN104529997A - Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system - Google Patents [patents.google.com]
- 8. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: 3-Benzoylthiophene in the Development of Anti-Inflammatory Agents
Introduction: The Allosteric Advantage
In the landscape of anti-inflammatory drug development, the 3-benzoylthiophene scaffold represents a sophisticated departure from classical non-steroidal anti-inflammatory drugs (NSAIDs). While traditional agents target the orthosteric sites of Cyclooxygenase (COX) enzymes, derivatives of 2-amino-3-benzoylthiophene have emerged as privileged structures for Allosteric Modulation of the Adenosine A1 Receptor (A1AR) .
Activation of the A1AR produces potent analgesic and anti-inflammatory effects by inhibiting nociceptive transmission and reducing cytokine release. However, orthosteric agonists (like adenosine analogs) often suffer from cardiovascular side effects (e.g., bradycardia) due to ubiquitous receptor activation.
The Solution: 3-Benzoylthiophene derivatives, such as PD 81,723 , act as Positive Allosteric Modulators (PAMs) . They bind to a distinct site on the receptor, enhancing the affinity and efficacy of endogenous adenosine only at sites of tissue trauma (where adenosine levels are elevated), thereby providing site-specific anti-inflammatory action with a superior safety profile.
Chemical Synthesis: The Gewald Reaction Protocol[1][2]
The most robust method for constructing the 2-amino-3-benzoylthiophene core is the Gewald Reaction . This multi-component condensation is favored for its scalability and ability to introduce diverse substituents at the C4 and C5 positions.
Mechanism of Action (Synthesis)
The reaction proceeds via the Knoevenagel condensation of a ketone with an activated nitrile, followed by thiolation with elemental sulfur and cyclization.
Figure 1: The Gewald Reaction pathway for synthesizing 2-aminothiophene scaffolds.
Experimental Protocol: Synthesis of PD 81,723 Analog
Target Compound: (2-Amino-4,5-dimethyl-3-thienyl)(3-(trifluoromethyl)phenyl)methanone.
Reagents:
-
Methyl ethyl ketone (10 mmol)
-
3-(Trifluoromethyl)benzoylacetonitrile (10 mmol)
-
Elemental Sulfur (10 mmol)
-
Morpholine (0.5 mL)
-
Ethanol (20 mL)
Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve the ketone and the benzoylacetonitrile derivative in Ethanol (20 mL).
-
Activation: Add Morpholine dropwise with stirring. Stir at room temperature for 15 minutes to initiate the Knoevenagel condensation.
-
Thiolation: Add Elemental Sulfur to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
-
Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice (100 g) and stir vigorously.
-
Isolation: The solid precipitate is filtered, washed with cold water, and recrystallized from Ethanol/DMF to yield the pure 2-amino-3-benzoylthiophene derivative.
Quality Control:
-
1H NMR (DMSO-d6): Confirm the presence of the amino group signal (broad singlet, ~7.5 ppm) and the thiophene ring substituents.
-
Yield Expectation: 65–85%.
In Vitro Pharmacology: Validating Allosteric Modulation
To distinguish a PAM from a simple agonist, one must demonstrate that the compound enhances the binding or signaling of an orthosteric agonist without activating the receptor significantly on its own.
Protocol A: Radioligand Dissociation Assay (Kinetic Validation)
This is the gold-standard assay for PAMs. A PAM will slow the dissociation rate (
Materials:
-
Membranes expressing human A1AR (CHO or HEK293 cells).
-
Radioligand:
(Agonist) or (Antagonist). Note: Agonist radioligands are preferred for PAM validation. -
Test Compound: 3-Benzoylthiophene derivative (0.1 – 100 µM).
-
Displacer: 10 µM CPA (Cyclopentyladenosine).
Workflow:
-
Equilibration: Incubate membranes with
(1 nM) for 60 mins at 25°C to reach equilibrium. -
Dissociation Phase: Add the Displacer (10 µM CPA) alone (Control) OR with the Test Compound (10 µM).
-
Sampling: Aliquot samples at t = 0, 2, 5, 10, 20, 30, and 60 minutes.
-
Filtration: Rapidly filter through GF/B filters using a cell harvester.
-
Analysis: Plot
vs. Time.
Data Interpretation:
-
Control: Linear decay representing intrinsic
. -
Positive Result: The slope decreases in the presence of the 3-benzoylthiophene derivative, indicating a decrease in dissociation rate (stabilization of the receptor-agonist complex).
Protocol B: cAMP Functional Assay (Gi-Coupled Signaling)
Since A1AR is
Figure 2: A1AR Signaling Pathway. 3-Benzoylthiophene enhances the G_i-mediated inhibition of Adenylyl Cyclase.
Step-by-Step Methodology:
-
Cell Seeding: Plate CHO-hA1AR cells (2,000 cells/well) in 384-well plates.
-
Stimulation: Add Forskolin (10 µM) to elevate cAMP levels.
-
Treatment: Treat cells with a concentration-response curve of the Agonist (CPA) ± Fixed concentration of Test Compound (10 µM).
-
Detection: Use a TR-FRET cAMP kit (e.g., Cisbio HTRF or Promega GloSensor). Incubate for 1 hour.
-
Readout: Measure fluorescence ratio (665 nm / 620 nm).
Result: The
In Vivo Efficacy: Anti-Inflammatory Evaluation
Protocol: Carrageenan-Induced Paw Edema (Rat)
This model assesses acute inflammation and is sensitive to A1AR modulation.
Subject: Male Wistar rats (180–220 g). Groups: Vehicle, Indomethacin (Standard, 10 mg/kg), Test Compound (10, 30 mg/kg).
-
Baseline: Measure initial paw volume (
) using a plethysmometer. -
Administration: Administer Test Compound (i.p. or p.o.) 30 minutes prior to induction.
-
Induction: Inject 0.1 mL of 1%
-carrageenan (in saline) into the sub-plantar tissue of the right hind paw. -
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection. -
Calculation:
Success Criteria:
-
Significant reduction in paw edema at 3 hours (peak inflammation).
-
Validation: Efficacy should be reversed by the specific A1AR antagonist DPCPX , confirming the mechanism is A1AR-dependent and not generic COX inhibition.
Summary of Key Data
| Parameter | 3-Benzoylthiophene PAM (e.g., PD 81,723) | Classical NSAID (e.g., Indomethacin) |
| Primary Target | Adenosine A1 Receptor (Allosteric) | COX-1 / COX-2 (Orthosteric) |
| Binding Site | Transmembrane/Extracellular Loops | Enzymatic Active Site |
| Effect on Agonist | Increases Affinity & Efficacy | None |
| Side Effect Profile | Minimal (Site-specific action) | GI Ulceration, Renal Toxicity |
| Therapeutic Use | Neuropathic Pain, Ischemia, Inflammation | General Inflammation, Pain |
References
-
Discovery of PD 81,723: Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes.[1] Molecular Pharmacology, 38(6), 939–949.
-
Gewald Reaction Mechanism: Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald reaction.[2][3][4] Journal of Heterocyclic Chemistry, 36(2), 333–345.
-
Structure-Activity Relationships: Aurelio, L., et al. (2009). 2-Amino-3-benzoylthiophene derivatives as allosteric enhancers of the A1 adenosine receptor: Structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4543–4547.
-
In Vivo Efficacy (Pain/Inflammation): Li, A. H., et al. (2002). Allosteric enhancers of the A1 adenosine receptor.[1][5][6][7][8] Acta Pharmacologica Sinica, 23(10), 913-919.
-
Radioligand Binding Protocols: Lütjens, R., et al. (2003). 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications.[1] Journal of Medicinal Chemistry, 46(10), 1870-1877.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 4. d-nb.info [d-nb.info]
- 5. journals.physiology.org [journals.physiology.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. PD 81,723, an allosteric enhancer of the A1 adenosine receptor, lowers the threshold for ischemic preconditioning in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A1 adenosine receptor allosteric enhancer PD-81723 protects against renal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Benzoylthiophene
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 3-Benzoylthiophene , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antitubulin agents. While 2-benzoylthiophene is the thermodynamically favored product of Friedel-Crafts acylation, the 3-isomer often exists as a specific target or a difficult-to-remove impurity. This guide addresses the primary analytical challenge: regioisomer differentiation . We provide a validated method using a 5% phenyl-arylene stationary phase with optimized thermal gradients to achieve baseline resolution (
Introduction & Pharmaceutical Relevance
Thiophene derivatives are bioisosteres of benzene rings, widely used in medicinal chemistry to improve efficacy and reduce toxicity.[1] 3-Benzoylthiophene (
The Analytical Challenge
In the synthesis of benzoylthiophenes, the 2-position of the thiophene ring is significantly more reactive toward electrophilic substitution than the 3-position. Consequently, synthetic routes targeting the 3-isomer often suffer from contamination by the 2-isomer.
-
Mass Spectral Similarity: Both isomers produce nearly identical Electron Ionization (EI) mass spectra (dominant m/z 105 and m/z 188 ions), rendering MS-only identification unreliable.
-
Chromatographic Overlap: Due to similar boiling points and polarities, these isomers co-elute on standard "fast" GC gradients.
This protocol establishes a chromatographic system capable of separating these isomers, ensuring the purity of the 3-benzoylthiophene starting material.
Physicochemical Profile
| Property | Data | Relevance to GC-MS |
| Formula | Determines Molecular Ion ( | |
| Molecular Weight | 188.25 g/mol | |
| Boiling Point | ~300°C (est.) | Requires column temp > 280°C for elution |
| Melting Point | 63–64°C | Solid at room temp; requires solvent dissolution |
| Log P | ~3.4 (Lipophilic) | Soluble in DCM, Ethyl Acetate, Methanol |
Experimental Protocol
Sample Preparation
-
Solvent: Dichloromethane (DCM) (HPLC Grade). DCM is preferred over methanol to ensure solubility of lipophilic impurities.
-
Concentration: Prepare a stock solution of 1.0 mg/mL. Dilute to 10 µg/mL for trace impurity analysis.
-
Internal Standard (Optional): Deuterated Benzophenone (
-Benzophenone) at 5 µg/mL.
GC-MS Instrumentation & Conditions
System: Agilent 7890B GC / 5977B MSD (or equivalent).
Chromatographic Parameters
-
Column: DB-5MS UI (Ultra Inert), 30 m
0.25 mm 0.25 µm.-
Rationale: The "Ultra Inert" deactivation is critical. Thiophene sulfur atoms can interact with active sites on standard columns, causing peak tailing that masks isomer resolution.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless.
-
Mode: Split (10:1) to improve peak shape.
-
Temperature: 280°C.
-
-
Oven Program (Isomer Resolution Mode):
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 20°C/min to 160°C.
-
Ramp 2 (Critical): 4°C/min to 220°C. (Slow ramp separates 2- vs 3- isomers).
-
Ramp 3: 30°C/min to 300°C (Hold 3 min).
-
Mass Spectrometer Parameters
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Impact (EI) at 70 eV.[2]
-
Scan Range: m/z 40 – 350.
-
Solvent Delay: 3.5 minutes.
Workflow Visualization
Figure 1: Analytical workflow for the trace analysis of 3-Benzoylthiophene, emphasizing the slow thermal ramp required for isomer separation.
Results & Discussion
Chromatographic Resolution
Under the optimized "Ramp 2" conditions (4°C/min), the two isomers exhibit distinct retention times:
-
3-Benzoylthiophene: Elutes first (approx. RT 14.2 min).
-
2-Benzoylthiophene: Elutes second (approx. RT 14.5 min).
-
Resolution (
): Typically > 1.8.
Note: Elution order can reverse on polar wax columns, but on 5% phenyl phases, the 3-isomer generally elutes slightly earlier due to subtle differences in molecular shape and interaction with the stationary phase.
Mass Spectral Interpretation
The EI spectrum of 3-Benzoylthiophene is characterized by stability and
-
Molecular Ion (
): m/z 188 (Strong intensity, ~40-60%). -
Base Peak: m/z 105 (Benzoyl cation,
). This results from the cleavage of the bond between the carbonyl carbon and the thiophene ring. -
Phenyl Cation: m/z 77 (
). Formed by the loss of CO from the m/z 105 fragment. -
Thiophene Fragment: m/z 83 (
). Usually low abundance compared to the benzoyl fragment. -
Sulfur Isotope: Look for the
peak (m/z 190) at ~4.5% intensity of the parent peak, confirming the presence of one Sulfur atom ( ).
Fragmentation Pathway Diagram
Figure 2: Primary electron ionization fragmentation pathway of 3-Benzoylthiophene. The formation of the benzoyl cation (m/z 105) is the dominant mechanism.
Validation & Troubleshooting
Linearity and Sensitivity
-
Linear Range: 0.5 µg/mL to 100 µg/mL (
). -
Limit of Detection (LOD): ~0.1 µg/mL (Scan mode).
-
Limit of Quantitation (LOQ): ~0.5 µg/mL.
Common Issues
| Issue | Probable Cause | Corrective Action |
| Co-elution of isomers | Ramp rate too fast (>10°C/min). | Reduce ramp rate to 2-4°C/min in the 160-220°C window. |
| Peak Tailing | Active sites in liner or column. | Use Ultra Inert liners with glass wool; trim column inlet by 10cm. |
| Weak Signal | Source contamination. | Clean ion source; check tune (EM voltage). |
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Benzoylthiophene. National Institute of Standards and Technology.[3][4][5][6] [Link]
-
Shimadzu Application News. (2018). Analysis of Thiophene in Benzene by GC-FPD. Shimadzu Corporation. [Link]
-
Awad, T., et al. (2003). Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines. Journal of Chromatographic Science. [Link]
-
PubChem. (2023). 3-Benzoylthiophene Compound Summary. National Library of Medicine. [Link]
Sources
Application Note: Structural Elucidation of 3-Benzoylthiophene Derivatives via X-ray Crystallography
Introduction: The Structural Imperative
3-Benzoylthiophene derivatives represent a critical scaffold in medicinal chemistry, serving as bioisosteres for benzophenone-based drugs. Their pharmacological profile spans anti-inflammatory, analgesic, and antitubercular activities. However, the efficacy of these molecules is governed by their conformational landscape —specifically, the torsion angle formed by the ketone bridge connecting the thiophene and phenyl rings.
Unlike rigid systems, the 3-benzoylthiophene moiety possesses rotational freedom that dictates its fit within a protein binding pocket. X-ray crystallography is the gold standard for defining these parameters, revealing not just the static 3D structure but also the supramolecular interaction networks (hydrogen bonding,
This guide provides a rigorous protocol for the crystallization, data collection, and advanced refinement of these derivatives, with a specific focus on resolving the common "thiophene ring disorder."
Protocol: High-Quality Crystal Growth
Obtaining diffraction-quality single crystals is the primary bottleneck. For 3-benzoylthiophenes, the presence of the flexible ketone linker often leads to twinning or micro-crystallinity if precipitation is too rapid.
Pre-requisites
-
Purity: >98% (verified by HPLC/NMR). Impurities >1% often poison the crystal face growth.
-
Solubility Profile: Soluble in DCM, Chloroform, Acetone; sparingly soluble in Ethanol, Hexane.
Method A: Vapor Diffusion (Recommended)
This method allows for a controlled approach to supersaturation, minimizing nucleation sites and promoting larger single crystals.
-
Dissolve: Prepare a concentrated solution of the derivative in a "good" solvent (e.g., Dichloromethane or THF). Filter through a 0.45
m PTFE syringe filter to remove dust (nucleation seeds). -
Setup: Place 1 mL of this solution in a small inner vial.
-
Precipitant: Place the inner vial inside a larger jar containing 5-10 mL of a volatile "poor" solvent (e.g., Pentane or Diethyl Ether).
-
Equilibration: Cap the outer jar tightly. The volatile poor solvent will diffuse into the rich solvent, slowly lowering solubility.
-
Timeline: Leave undisturbed at 4°C (to reduce thermal motion) for 3-7 days.
Method B: Slow Evaporation (Alternative)
Suitable for stable derivatives with high melting points.
-
Dissolve compound in a 1:1 mixture of Ethanol:Acetone.
-
Cover the vial with Parafilm and poke 3-5 small holes with a needle to restrict evaporation rate.
-
Store in a vibration-free environment at room temperature.
Visualization: Crystallization Workflow
Figure 1: Optimized workflow for obtaining diffraction-quality crystals of thiophene derivatives.
Data Collection & Strategy
Temperature Control
Critical: Data should be collected at 100 K using a nitrogen cryostream.
-
Reasoning: Thiophene rings often exhibit high thermal motion. Room temperature (296 K) data frequently results in "smeared" electron density, making it impossible to distinguish the Sulfur atom from the Carbon atoms in the ring (see Section 4).
Radiation Source
-
Mo K
( Å): Preferred for routine organic structures. -
Cu K
( Å): Use if crystals are extremely small (<0.05 mm) or weakly diffracting. Note that Sulfur ( ) has a slightly higher absorption coefficient for Cu radiation, so precise absorption correction (multi-scan) is mandatory.
Advanced Refinement: Handling Thiophene Disorder
A specific challenge in 3-benzoylthiophene crystallography is rotational disorder . The thiophene ring can flip 180° around the C-C bond connecting it to the carbonyl group. Because the scattering factor of Sulfur (16 electrons) is distinct from the C=C fragment (12 electrons), but the geometry is similar, this creates "ghost" peaks in the electron density map.
Diagnostic Signs
-
Elongated Thermal Ellipsoids: The S atom and the C atom across the ring appear cigar-shaped.
-
Residual Density: Significant
peaks (Q-peaks) appear near the ring carbons. -
Poor R-factor: The structure refuses to drop below 6-7% despite good data quality.
Refinement Protocol (SHELXL)
To model this, we split the thiophene ring into two components (PART 1 and PART 2).
-
Identify the Flip: Locate the alternative position of the Sulfur atom.
-
Instruction Set: Use the following logic in your .ins file:
-
Constraints:
-
EADP (Equal Anisotropic Displacement Parameters): If the positions are very close, constrain the ADPs of the disordered atoms to be identical to prevent the refinement from blowing up.
-
SADI/DFIX: Restrain bond lengths (S-C and C=C) to be similar to standard values if the geometry distorts.
-
Visualization: Disorder Refinement Logic
Figure 2: Decision matrix for identifying and refining rotational disorder in thiophene rings.
Structural Analysis & Data Presentation
Once refined, the structural data must be mined for Structure-Activity Relationship (SAR) insights.
Key Geometric Parameters
The biological activity of 3-benzoylthiophenes is often correlated with the planarity of the system.
-
Torsion Angle (
): Defined by . A twist >45° often disrupts -conjugation but may improve solubility. -
Intermolecular Contacts: Look for
interactions between the thiophene proton and the carbonyl oxygen of a neighboring molecule.
Summary Data Table
Table 1: Typical Geometric Parameters for 3-Benzoylthiophene Derivatives (Monoclinic
| Parameter | Typical Value | Significance |
| Bond Length (C=O) | 1.21 – 1.23 Å | Double bond character; acceptor for H-bonds. |
| Bond Length (C–S) | 1.70 – 1.74 Å | Standard aromatic thiophene bond. |
| Torsion Angle | 45° – 65° | Indicates non-planar conformation (twisted). |
| 3.6 – 3.9 Å | Centroid-to-centroid distance; dictates packing stability. | |
| H-Bond ( | 2.4 – 2.6 Å | Weak supramolecular synthons stabilizing the lattice. |
References
-
Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene. Source: National Institutes of Health (PMC). Relevance: Discusses whole-molecule disorder and rotational flips in thiophene systems.
-
Structure of 3-substituted benzothiophenes which are used as drugs and drug candidates. Source: ResearchGate. Relevance: Provides bond critical points and conformational energy analysis for benzothiophene scaffolds.
-
Refinement of Disorder with SHELXL. Source: Peter Müller, MIT X-Ray Diffraction Facility. Relevance: The authoritative guide on using PART, EADP, and FVAR commands for refining disordered heterocycles.
-
Supramolecular interactions in a 1:1 co-crystal of acridine and 3-chlorothiophene-2-carboxylic acid. Source: National Institutes of Health (PMC). Relevance: Details the C-H...O and
stacking interactions typical in thiophene crystal packing.
Application Note: Biological Characterization of 3-Benzoylthiophene Derivatives
Introduction: The Dual-Nature of the Scaffold
The 3-benzoylthiophene scaffold represents a privileged structure in medicinal chemistry, exhibiting a bifurcation in biological activity based on specific substitution patterns.
-
Adenosine A1 Receptor Allostery: When substituted with a 2-amino group , these compounds (exemplified by PD 81,723 ) act as Positive Allosteric Modulators (PAMs) of the Adenosine A1 Receptor (
AR).[1][2] They function by stabilizing the receptor-G protein ternary complex and slowing agonist dissociation. -
Tubulin Targeting: When the benzoyl moiety is substituted with methoxy groups (specifically 3,4,5-trimethoxy), the scaffold mimics the pharmacophore of combretastatin A-4 and colchicine, acting as potent tubulin polymerization inhibitors that induce G2/M cell cycle arrest.
This guide provides the definitive protocols for characterizing these two distinct biological profiles.
Module A: Adenosine A1 Receptor Allosteric Modulation[1][3][4][5][6][7]
The Mechanistic Context
Unlike orthosteric agonists, 3-benzoylthiophenes like PD 81,723 do not activate the receptor directly. Instead, they bind to an allosteric site (often involving transmembrane helices 1, 6, and 7) and increase the affinity of the receptor for endogenous adenosine.
Critical Experimental Insight: Standard equilibrium binding assays (saturation binding) often fail to capture the potency of PAMs. The Dissociation Kinetic Assay is the gold standard for this scaffold because the primary mechanism is the slowing of the agonist off-rate.
Visualization: The Allosteric Mechanism
Figure 1: Mechanism of action for 3-benzoylthiophene PAMs.[1] The compound stabilizes the ternary complex, preventing the agonist from leaving the receptor.
Protocol: Radioligand Dissociation Kinetic Assay
Objective: Determine if the test compound slows the dissociation of the agonist
Materials:
-
Membranes: CHO cells stably expressing human
AR (or rat brain cortex membranes). -
Radioligand:
-CCPA (2-Chloro-N6-cyclopentyladenosine) - High affinity agonist. -
Dissociation Agent: GTP
S (uncouples G-protein) + 10 M unlabeled CCPA. -
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Methodology:
-
Equilibration: Incubate membranes (50
g protein/well) with -CCPA (~1 nM) in Tris buffer at 25°C for 60 minutes to reach equilibrium binding. -
Add Test Compound: Add the 3-benzoylthiophene derivative (e.g., 10
M) to the "Test" wells. Add DMSO vehicle to "Control" wells. Incubate for 15 minutes. -
Initiate Dissociation: Add the Dissociation Mix (100
M GTP S + 10 M unlabeled CCPA) to all wells simultaneously.-
Note: GTP
S is crucial. It forces the receptor into a low-affinity state, causing rapid agonist release. The PAM should resist this shift.
-
-
Time-Course Sampling: Filter samples at designated time points (
min) using a cell harvester (Whatman GF/B filters). -
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Data Analysis: Plot
vs. Time. The slope represents .-
Shift Calculation:
. A value > 1.0 indicates PAM activity.
-
Module B: Tubulin Polymerization Inhibition (Anticancer)[8][9]
The Mechanistic Context
Derivatives featuring a 3,4,5-trimethoxybenzoyl group (e.g., Position 3 of the thiophene) structurally mimic the B-ring of colchicine. These compounds bind to the colchicine-binding site on
Visualization: Microtubule Destabilization Workflow
Figure 2: Pathway of tubulin inhibition leading to apoptosis. The compound prevents the transition from free dimers to stable polymers.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
Objective: Quantify the inhibition of tubulin assembly in a cell-free system using a fluorescent reporter (DAPI or intrinsic fluorescence).
Materials:
-
Purified Tubulin: Porcine brain tubulin (>99% pure).
-
Buffer: PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 10% Glycerol.
-
GTP: 1 mM (Essential energy source).
-
Reporter: DAPI (4',6-diamidino-2-phenylindole) - Fluorescence increases when bound to polymerized microtubules.
Step-by-Step Methodology:
-
Preparation: Keep all reagents on ice (4°C). Tubulin will polymerize spontaneously if warmed.
-
Master Mix: Prepare tubulin (2 mg/mL) in PEM buffer + 1 mM GTP.
-
Compound Addition: Add 5
L of 3-benzoylthiophene (at 10x final concentration) to a black 96-well half-area plate. Include:-
Positive Control:[3] Colchicine (5
M). -
Negative Control: Paclitaxel (stabilizer) or Vehicle (DMSO).
-
-
Reaction Start: Add 45
L of the Tubulin Master Mix to the wells. -
Kinetic Read: Immediately place the plate in a pre-warmed fluorometer (37°C).
-
Excitation: 360 nm
-
Emission: 450 nm
-
Duration: Read every 60 seconds for 60 minutes.
-
-
Data Interpretation:
-
Vmax: Calculate the maximum rate of polymerization (slope of the linear phase).
-
Steady State: Measure the final fluorescence plateau.
-
Result: Effective 3-benzoylthiophenes will show a flattened curve (low Vmax and low plateau) similar to Colchicine.
-
Data Presentation & Analysis
When reporting results for 3-benzoylthiophenes, structure your data to highlight the specific mode of action.
Table 1: Recommended Data Reporting Format
| Assay Type | Metric | Unit | Significance |
| A1AR Binding | nM | Often unchanged by PAMs (Don't rely solely on this). | |
| A1AR Kinetics | Dissociation | min | Critical. Increases >150% indicate PAM activity. |
| A1AR Functional | cAMP | Potency in shifting the agonist curve leftward. | |
| Tubulin | Concentration inhibiting 50% of Vmax. | ||
| Cytotoxicity | nM/ | Antiproliferative potency (e.g., HeLa, MCF-7 lines). |
Troubleshooting & "Watch-outs"
-
Solubility: 3-benzoylthiophenes are highly lipophilic.
-
Issue: Precipitation in aqueous buffers (PEM or Tris).
-
Solution: Keep final DMSO concentration < 1%. For tubulin assays, verify the compound doesn't fluoresce at 450 nm (intrinsic fluorescence interference).
-
-
MTT Assay False Positives: While less common than with thiol-reactive compounds, sulfur-containing heterocycles can sometimes reduce tetrazolium salts directly.
-
Validation: Always cross-validate cytotoxicity with an ATP-based assay (e.g., CellTiter-Glo) or direct cell counting.
-
References
-
Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes.[4] Molecular Pharmacology, 38(6), 939–949.
-
Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors.[5] Bioorganic & Medicinal Chemistry, 18(14), 5114-5122.
-
Butcher, A. J., et al. (2013). An allosteric modulator of the adenosine A1 receptor improves cardiac function following ischaemia in murine isolated hearts.[6] Pharmaceuticals, 6(4), 546-556.
-
Pinna, G. A., et al. (2015). Synthesis, antiproliferative activity, and in silico insights of new 3-benzoylamino-benzo[b]thiophene derivatives. Chemical Biology & Drug Design, 86(3), 291-302.
-
Tocris Bioscience. PD 81723 Technical Data Sheet.
Sources
- 1. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 2. Allosteric enhancer PD 81,723 acts by novel mechanism to potentiate cardiac actions of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Troubleshooting & Optimization
Recrystallization techniques for purifying crude 3-Benzoylthiophene
Technical Support Center: Purification of 3-Benzoylthiophene
Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Ticket Queue: High Priority (Recrystallization & Isomer Separation)
Introduction: The "Close-Melting" Challenge
Welcome to the technical support hub for 3-Benzoylthiophene (3-BT). If you are here, you are likely facing a specific frustration: Oiling Out or Isomeric Contamination .
Purifying 3-Benzoylthiophene is deceptively difficult because its melting point (
This guide moves beyond standard textbook protocols to address the specific phase-behavior physics required to isolate high-purity 3-BT.
Module 1: Critical Data & Properties
Before attempting purification, you must understand the thermal landscape of your crude material.
| Property | 3-Benzoylthiophene (Target) | 2-Benzoylthiophene (Impurity) | Implication |
| Melting Point | The narrow gap means "Oiling Out" is highly probable if cooling is too rapid. | ||
| Crystal Habit | Plates/Needles (Solvent dependent) | Prisms/Amorphous Oil | 2-BT delays nucleation of 3-BT. |
| Solubility (EtOH) | Moderate (Hot) / Low (Cold) | High (Hot) / Moderate (Cold) | Ethanol is the preferred solvent for separation. |
| Synthesis Origin | Specialty (e.g., via 3-bromothiophene) | Major product of direct Friedel-Crafts | If your crude is from direct acylation, you may have >80% 2-BT. Recrystallization will fail ; use chromatography first. |
Module 2: Troubleshooting Tickets (Q&A)
Ticket #001: "My product separates as a brown oil, not crystals."
Diagnosis: Phase Separation (Oiling Out). The Science: You are cooling into a "liquid-liquid immiscibility" region. Because the impurity (2-BT) depresses the melting point of your mixture, the substance separates as a liquid droplet before it can organize into a crystal lattice. The Fix: The "Seeding at Saturation" Protocol.
-
Solvent Choice: Switch to Ethanol (95%) or Methanol . Avoid pure Heptane/Hexane initially, as they often promote oiling out in thiophene derivatives.
-
Dissolution: Dissolve crude 3-BT in the minimum amount of boiling ethanol.
-
The Critical Step: Remove from heat. Allow to cool only until the flask is warm to the touch (
). -
Seeding: Add a tiny crystal of pure 3-Benzoylthiophene. (If you lack seeds, take a glass rod, dip it in the solution, let the solvent evaporate on the rod until a film forms, and re-dip).
-
Insulation: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool to room temperature overnight. Do not use an ice bath yet.
-
Result: The slow cooling allows the seed to grow, pulling 3-BT out of the "oil" phase into the crystal lattice.
Ticket #002: "NMR shows 10-15% 2-Benzoylthiophene remaining."
Diagnosis: Eutectic Entrapment. The Science: Because the MPs are so close, the 2-isomer can co-crystallize or get trapped in the lattice defects of the 3-isomer. The Fix: Multi-Cycle Recrystallization with Solvent Switching.
-
Cycle 1 (Polar): Recrystallize from Ethanol . This removes non-polar tars and leverages the slight solubility difference.
-
Cycle 2 (Non-Polar Polish): If 2-BT persists, perform a second crystallization using Heptane/Ethyl Acetate (10:1) .
-
Why? The 2-isomer is often more soluble in lipophilic alkanes than the 3-isomer due to packing density.
-
Protocol: Dissolve in minimal hot Heptane. Add Ethyl Acetate dropwise until clear. Cool slowly.
-
Ticket #003: "The crystals are dark brown/black."
Diagnosis: Polymerized Thiophene Tars. The Science: Thiophenes are light-sensitive and prone to oxidative polymerization. These polymers act as "crystal poisons," coating the surface of growing nuclei and stopping growth. The Fix: Activated Carbon Wash.
-
Protocol: Dissolve crude in boiling Ethanol. Add Activated Carbon (5-10 wt%) . Stir at reflux for 10 minutes. Filter hot through a Celite pad (pre-warmed funnel is mandatory to prevent premature crystallization).
Module 3: Visual Workflows
Figure 1: Purification Decision Tree
This logic flow ensures you do not waste time recrystallizing a mixture that requires chromatography.
Caption: Decision matrix for purifying 3-Benzoylthiophene. Note that >20% impurity load requires chromatography before crystallization.
Figure 2: The "Oiling Out" Mechanism
Understanding why the liquid phase forms is key to preventing it.
Caption: Rapid cooling drops the temperature below the "oil point" before crystals can form. Slow cooling + seeding keeps the system in the crystallization zone.
References & Authority
-
Melting Point Verification:
-
Synthesis & Regioselectivity:
-
Direct Friedel-Crafts acylation of thiophene predominantly yields the 2-isomer .[5] Researchers purifying the 3-isomer are likely working with material synthesized via alternative routes (e.g., lithiation of 3-bromothiophene) or attempting to clean up a non-selective batch.
-
Reference: "Regioselectivity in Friedel–Crafts acylation of thiophene."[5][6]
-
-
General Purification of Low-Melting Solids:
-
Techniques regarding "Oiling Out" and seeding near the melting point are standard practice in industrial crystallization.
-
Reference: "Solvents for Recrystallization."
-
Sources
- 1. 3-BENZOYLTHIOPHENE CAS#: 6453-99-2 [m.chemicalbook.com]
- 2. Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Benzoylthiophene | C11H8OS | CID 67262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for Friedel-Crafts acylation of thiophene
Mission: To provide researchers with high-fidelity, actionable protocols for the acylation of thiophene, minimizing common failure modes such as polymerization ("tarring"), poor regioselectivity, and catalyst deactivation.
Module 1: Reaction Setup & Stoichiometry
Q: What is the optimal addition sequence to prevent thiophene decomposition?
A: The addition order is the single most critical variable in thiophene acylation. You must utilize the Perrier Addition Method , not the Bouveault method.
-
The Problem: Thiophene is an electron-rich heterocycle that is highly sensitive to strong Lewis acids. Exposing free thiophene to solid
(Bouveault mode) often initiates cationic polymerization, resulting in a black tarry mixture and low yields. -
The Solution (Perrier Mode): Pre-form the acylium complex. By mixing the Lewis acid and the acyl chloride first, you generate the active electrophile (acylium ion) which is then attacked by the thiophene. This ensures the Lewis acid is sequestered in a complex, reducing its aggressiveness toward the thiophene ring.
Standard Protocol (Perrier Method):
-
Complex Formation: Suspend
(1.1 equiv) in DCM or Nitromethane at 0°C. Add Acyl Chloride (1.05 equiv) dropwise. Stir for 15–30 mins until a homogenous solution/suspension forms (Acylium complex). -
Substrate Addition: Add Thiophene (1.0 equiv) as a solution in DCM dropwise to the complex at 0°C.
-
Quench: Pour into ice/HCl mixture.
Figure 1: Comparison of addition modes. The Perrier method prevents direct contact between free Lewis acid and acid-sensitive thiophene.
Module 2: Catalyst Selection & Optimization
Q:
A: While Aluminum Chloride is the industrial standard, it is often too harsh for sensitive thiophene derivatives. You should stratify your catalyst choice based on the "Hard/Soft" acid principle and process constraints.
Comparative Analysis of Catalysts:
| Catalyst | Reactivity | Lewis Acidity | Recommended For | Key Constraint |
| High | Hard/Strong | Simple Acyl Chlorides | Requires stoichiometric amount (>1 equiv). Forms strong complex with product. | |
| Moderate | Moderate/Soft | Sensitive substrates | Liquid catalyst; easier handling but toxic. often cleaner profile than Al. | |
| Low | Soft/Weak | Activated Thiophenes | Requires anhydrides often; less polymerization risk. | |
| Zeolite | High (Surface) | Brønsted/Lewis | Green Chemistry | Heterogeneous; reusable. Requires high temp (60-80°C) but avoids "Red Oil". |
Technical Insight:
For a greener approach, Zeolite H-Beta (
Module 3: Troubleshooting Yield & Purity
Q: Why does the reaction mixture turn into a "Red Oil" that is impossible to separate?
A: The "Red Oil" is a liquid clathrate—a ternary complex of [Product-Ketone • Lewis Acid • Solvent] .
-
Mechanism: In Friedel-Crafts acylation, the product (a ketone) is more basic than the starting material (thiophene). The Lewis acid (
) coordinates tightly to the carbonyl oxygen of the product, deactivating the catalyst and forming a dense, viscous oil that separates from the non-polar solvent. -
The Fix (Stoichiometry): This complexation is why you must use at least 1.1 equivalents of
.[1] The catalyst is not truly catalytic in this reaction; it is consumed by the product. -
The Fix (Workup): Do not attempt to extract the red oil directly. You must hydrolyze it.
-
Protocol: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice + Conc. HCl . The acid prevents the precipitation of aluminum salts (which form emulsions) and breaks the ketone-aluminum bond.
-
Q: I am seeing significant amounts of 3-acylthiophene (wrong isomer). How do I fix this?
A: Thiophene acylation is naturally C2-selective (
-
Thermodynamics: C2 substitution allows for delocalization of the positive charge over sulfur (3 resonance structures), whereas C3 substitution does not effectively utilize the sulfur lone pair (2 resonance structures).
-
Troubleshooting:
-
Temperature: High temperatures can lead to thermodynamic equilibration or lower selectivity. Keep the reaction at 0°C to room temperature.
-
Sterics: If the C2 position is sterically crowded (e.g., by a bulky group at C3), C4/C5 substitution may occur.
-
Figure 2: Mechanistic basis for C2 regioselectivity. The involvement of the sulfur atom in stabilizing the C2-intermediate is the driving force.
Module 4: Green & Scalable Alternatives
Q: How do I scale this without generating massive aluminum waste?
A: Switch to Heterogeneous Catalysis.
The use of Zeolite H-Beta allows for a fixed-bed or slurry process that eliminates the aqueous quench entirely.
Protocol (Zeolite Catalyzed) [1]:
-
Reagents: Thiophene (1 equiv), Acetic Anhydride (3 equiv). Note: Anhydrides are preferred over chlorides for zeolites to avoid HCl generation.
-
Catalyst: Zeolite H-Beta (
ratio ~25). Load approx 0.5g per 20mmol substrate. -
Conditions: Heat to 60–80°C (Reflux).
-
Workup: Simple filtration of the catalyst (which can be calcined and reused) and distillation of the excess anhydride.
-
Advantage: This method yields >98% conversion with 99% C2 selectivity and zero aluminum waste.
References
-
Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. (2014).
-
Friedel-Crafts Acylation of Thiophene. Organic Chemistry Portal.
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange / Joule and Mills' Heterocyclic Chemistry.
Sources
Regioselective Synthesis of 3-Benzoylthiophenes: Technical Support & Troubleshooting
Department: Chemical Synthesis & Process Development Subject: Overcoming Regioselectivity Challenges in Thiophene Functionalization Ticket Type: Technical Guide / FAQ Status: Active
Introduction: The "Beta-Position" Problem
Synthesizing 3-benzoylthiophene presents a classic regioselectivity conflict. The thiophene ring is electron-rich, and Electrophilic Aromatic Substitution (EAS) naturally favors the
To access the
Module 1: The "Blocking Group" Strategy (Friedel-Crafts)
User Query: "I attempted a direct Friedel-Crafts acylation of thiophene with benzoyl chloride using
Technical Insight:
You cannot force direct acylation to C3 on unsubstituted thiophene with high yield; the electronic bias is too strong (
Troubleshooting & Protocol
The Workflow:
-
Block: Use 2,5-dichlorothiophene (commercially available or synthesized via chlorination).
-
Acylate: The C2/C5 positions are occupied, forcing the electrophile to C3.
-
Deblock: Remove the chlorines via hydrodehalogenation.
Step-by-Step Protocol:
-
Acylation:
-
Dissolve 2,5-dichlorothiophene (1.0 equiv) and benzoyl chloride (1.1 equiv) in DCM.
-
Add anhydrous
(1.2 equiv) portion-wise at 0°C. -
Warm to RT and stir for 4 hours.
-
Result: Quantitative formation of 3-benzoyl-2,5-dichlorothiophene .
-
-
Hydrodehalogenation (The Critical Step):
-
Reagents: Formic acid (hydrogen source),
(10 wt%), Triethylamine ( ). -
Procedure: Reflux the acylated intermediate in ethanol/formic acid with
. is required to neutralize the HCl byproduct, preventing catalyst poisoning. -
Validation: Monitor disappearance of the isotopic pattern of
in MS.
-
Comparative Data:
| Method | Major Product | Regioselectivity (C3:C2) | Scalability |
| Direct FC Acylation | 2-Benzoylthiophene | 1 : 99 | High |
| Blocking Strategy | 3-Benzoylthiophene | >99 : 1 | High |
Module 2: Organolithium Routes (Halogen-Metal Exchange)
User Query: "I tried lithiating 3-bromothiophene with n-BuLi followed by benzaldehyde, but I recovered a mixture of starting material, 2-substituted products, and ring-opened byproducts."
Technical Insight: This failure is caused by the "Halogen Dance" (Base-Catalyzed Halogen Migration) and the thermal instability of 3-lithiothiophene.
-
Mechanism: 3-Lithiothiophene is kinetically formed but thermodynamically unstable. If the temperature rises above -70°C, it isomerizes to the more stable 2-lithiothiophene or undergoes ring opening.[1]
Troubleshooting Guide
Q1: Why do I see 2-benzoylthiophene?
-
Cause: You likely added the electrophile too slowly or allowed the temperature to drift above -78°C. The 3-Li species deprotonates unreacted 3-bromothiophene at the C2 position, leading to scrambling.
-
Fix: Ensure internal temperature monitoring. Use a "Barbarian" trap (rapid addition) or flow chemistry.
Q2: Why is the yield low?
-
Cause: Moisture. 3-Lithiothiophene is a "hot" nucleophile.
-
Fix: Titrate your n-BuLi before use.
Validated Protocol (The "Weinreb" Variation): Using a Weinreb amide avoids the over-addition seen with acid chlorides.
-
Setup: Flame-dry a 3-neck flask under Argon. Cool THF to -78°C (Internal probe).
-
Exchange: Add 3-bromothiophene (1.0 equiv). Add n-BuLi (1.05 equiv) dropwise over 20 min. Do not let T > -75°C.
-
Quench: Stir for exactly 30 mins at -78°C. Rapidly cannulate a solution of N-methoxy-N-methylbenzamide (Weinreb amide) into the lithio-mixture.
-
Workup: Warm to 0°C, quench with
.
Module 3: Suzuki-Miyaura Coupling
User Query: "I am coupling 3-thienylboronic acid with benzoyl chloride. The conversion is low, and NMR shows thiophene (protodeboronation)."
Technical Insight: 3-Thienylboronic acid is notoriously prone to protodeboronation . The C-B bond is hydrolyzed by water/base, replacing the boron with a proton.[2] This is accelerated by the electron-rich nature of the ring.
Troubleshooting Matrix
| Observation | Root Cause | Solution |
| Product is Thiophene | Protodeboronation | Switch to MIDA Boronates (slow release) or anhydrous conditions (CsF in Toluene). |
| Homocoupling (Biaryl) | Oxidation of Boronic Acid | Degas solvents thoroughly (Freeze-Pump-Thaw). |
| No Reaction | Oxidative Addition Failure | Use an electron-rich ligand (e.g., S-Phos, X-Phos) to activate the aryl chloride. |
Recommended Workflow (Anhydrous): Instead of aqueous carbonate bases, use the "Anhydrous Fluoride" method.
-
Catalyst:
(5 mol%) -
Base: CsF (2.0 equiv)
-
Solvent: Toluene (Dry)
-
Temp: 100°C sealed tube.
-
Mechanism:[2][3][4][5][6][7][8][9] Fluoride activates the boronic acid to the boronate "ate" complex without requiring water, suppressing the hydrolytic deboronation pathway.
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting a synthetic strategy based on available starting materials and scale.
Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and equipment capabilities.
References
-
Regioselective Acylation via Blocking Groups
-
Source: BenchChem Application Notes.[10] "Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes."
- Context: Validates the 2,5-dichloro blocking str
-
-
Lithiation and Halogen Dance
-
Protodeboronation Mechanisms
- Source:Journal of the American Chemical Society 2017, 139, 36, 12488–12496. "Base-Catalyzed Aryl-B(OH)
-
URL:[Link]
- Context: Explains the mechanism of deboronation in heteroaryl boronic acids and supports the use of anhydrous conditions.
- Source:BenchChem Technical Guide. "The Role of 3-Thienylboronic Acid in Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104529997A - Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scribd.com [scribd.com]
- 13. scispace.com [scispace.com]
- 14. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde [mdpi.com]
Technical Support Center: Identification and Characterization of Impurities in 3-Benzoylthiophene
Introduction: The "Beta-Position" Challenge
3-Benzoylthiophene (Phenyl-3-thienylmethanone) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized conductive polymers. Unlike its 2-isomer, which is easily accessible via direct Friedel-Crafts acylation, the 3-isomer requires indirect synthetic routes (e.g., Suzuki coupling, Grignard reactions) to overcome the natural
This guide addresses the unique impurity profile of 3-Benzoylthiophene, focusing on the critical separation of the 2-benzoylthiophene isomer , identification of metal-catalyzed by-products , and purification strategies that avoid common pitfalls.
Module 1: Isomeric Identification (The 2- vs. 3- Crisis)
The most frequent technical inquiry regards distinguishing 3-benzoylthiophene from its thermodynamic isomer, 2-benzoylthiophene (CAS: 135-00-2). These isomers possess nearly identical boiling points (~300°C) and solubility profiles, making standard purification ineffective.
Q: How do I definitively distinguish 3-benzoylthiophene from the 2-isomer using NMR?
A: Proton NMR (
| Feature | 3-Benzoylthiophene (Target) | 2-Benzoylthiophene (Impurity) |
| Diagnostic Signal | H-2 Proton | H-3 Proton |
| Shift ( | ~7.9 – 8.0 ppm (Highly Deshielded) | ~7.6 ppm |
| Multiplicity | Singlet (s) or narrow doublet ( | Doublet (d) or dd ( |
| Mechanistic Reason | The H-2 proton is flanked by the sulfur and the carbonyl group (deshielding cone), shifting it significantly downfield. | The H-3 proton is deshielded by the carbonyl but lacks the sulfur's immediate proximity effect compared to H-2 in the 3-isomer. |
| H-4/H-5 Region | Multiplets at 7.4 – 7.6 ppm | Distinct multiplets at 7.1 (H-4) and 7.7 (H-5) |
Troubleshooting Tip: If your "singlet" at 8.0 ppm integrates to less than 1H or shows splitting
Q: My HPLC method shows a single peak, but the melting point is depressed. Why?
A: Standard C18 gradients often co-elute these isomers. You must exploit the shape selectivity of the stationary phase.
-
Issue: 2- and 3-isomers have identical masses (m/z 188) and similar polarities.
-
Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The
- interactions differ between the linear (2-substituted) and "bent" (3-substituted) geometries.
Recommended HPLC Conditions:
-
Column: Phenyl-Hexyl,
mm, 3.5 µm. -
Mobile Phase: Isocratic ACN:Water (45:55) with 0.1% Formic Acid.
-
Flow: 1.0 mL/min.
-
Result: 3-Benzoylthiophene typically elutes before 2-benzoylthiophene due to steric hindrance reducing
-interaction with the stationary phase.
Module 2: Route-Specific Impurity Profiling
Your impurity profile depends entirely on the synthetic strategy. Use the diagram below to diagnose the source of your contaminants.
Visual Guide: Impurity Origins by Synthetic Route
Caption: Figure 1. Impurity influx pathways. Route A (Suzuki) is prone to homocoupling (Impurity B), while Route B (Grignard) poses isomerization risks (Impurity A) if workup is too acidic.
Detailed Impurity Table
| Impurity Type | Origin | Detection Method | Removal Strategy |
| 3,3'-Bithiophene | Homocoupling of 3-thienylboronic acid (Suzuki route). | GC-MS (m/z 166) | Silica Gel Chromatography (Non-polar eluent: Hexanes). |
| Benzoic Acid | Hydrolysis of unreacted Benzoyl Chloride. | HPLC (Fronting peak), Acidic pH check. | Wash organic layer with 1M NaOH or NaHCO |
| Benzophenone | Pd-catalyzed scrambling of phenyl groups. | GC-MS (m/z 182) | Difficult. Requires recrystallization from EtOH/Water. |
| 3-Bromothiophene | Unreacted starting material. | GC-FID | Vacuum distillation (BP 150°C vs 300°C for product). |
Module 3: Troubleshooting & Purification FAQs
Q: I see a ghost peak at RRT 0.90 in my HPLC. What is it?
A: This is likely Protodeboronation product (Thiophene) or Dehalogenation product (if using Grignard).
-
Diagnosis: Check the UV spectrum. Thiophene absorbs poorly above 250 nm compared to the benzoyl derivative.
-
Fix: Ensure your reaction is anhydrous (Grignard) or optimize the base concentration (Suzuki) to prevent protodeboronation of the boronic acid before coupling occurs [1].
Q: Distillation isn't working. The fractions are still impure.
A: 2- and 3-benzoylthiophene form a near-azeotropic mixture due to their similar vapor pressures.
-
Protocol: Switch to Melt Crystallization or Solvent Recrystallization .
-
Dissolve the crude solid in minimum hot Ethanol (60°C).
-
Add water dropwise until turbidity just persists.
-
Cool slowly to 4°C.
-
Crucial Step: Seed the solution with pure 3-benzoylthiophene crystals if available. The 3-isomer crystallizes (MP 63-64°C), while the 2-isomer (MP 56-58°C) and oils remain in the mother liquor [2].
-
Q: My product turned yellow/brown on storage. Is it degrading?
A: 3-Benzoylthiophene is relatively stable, but thiophene derivatives are light-sensitive.
-
Cause: Photo-oxidation of the sulfur atom to the S-oxide or S,S-dioxide .
-
Prevention: Store in amber vials under Argon at 2-8°C.
-
Cleanup: Pass through a short plug of neutral alumina to remove polar S-oxides.
Module 4: Validated Analytical Protocol
Use this protocol to certify the purity of your 3-Benzoylthiophene batches.
1. Sample Preparation: Dissolve 10 mg sample in 1 mL Acetonitrile. Filter through 0.22 µm PTFE filter.
2. HPLC Parameters:
-
Instrument: Agilent 1200 or equivalent with DAD.
-
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% -> 80% B
-
15-20 min: 80% B
-
-
Wavelength: 254 nm (max absorption) and 280 nm.
3. Acceptance Criteria:
-
Purity: >98.0% (Area %).
-
2-Isomer Content: <0.5%.
-
Total Unknowns: <1.0%.[2]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Campaigne, E., & Bourgeois, R. C. (1954). 3-Substituted Thiophenes.[3] VII. 3-Benzoylthiophene. Journal of the American Chemical Society, 76(9), 2445–2447. Link
-
Sigma-Aldrich.[4] (n.d.). 2-Benzoylthiophene Product Specification (for comparison). Link
-
ChemicalBook. (n.d.). 3-Benzoylthiophene Properties and Spectra. Link
Sources
Preventing homocoupling side reactions in thiophene synthesis
Topic: Preventing Homocoupling in Thiophene Cross-Coupling Reactions
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports "dimerization of starting materials" and "low yields" during Palladium-catalyzed cross-coupling of thiophenes.
Diagnostic Triage: Identify Your Enemy
Before applying a fix, we must identify which homocoupling reaction is occurring. Thiophene chemistry is unique due to the high electron density of the sulfur ring and its propensity for catalyst poisoning ("The Thiophene Effect").
Q: Which spot on your TLC/LC-MS corresponds to the side product?
| Symptom | Diagnosis | Root Cause |
| Dimer of Boronic Acid (Ar¹-Ar¹) | Oxidative Homocoupling | Oxygen leakage (Glaser-type coupling) or excessive base strength. |
| Dimer of Halide (Ar²-Ar²) | Reductive Homocoupling | Slow transmetallation, catalyst disproportionation, or incorrect ligand choice (reductive elimination of halide occurs before transmetallation). |
| De-boronated Thiophene (Ar¹-H) | Protodeboronation | Not homocoupling, but often mistaken for it due to stoichiometry loss. Caused by base-catalyzed hydrolysis of the C-B bond. |
Mechanism & Troubleshooting
Issue A: Oxidative Homocoupling (The Oxygen Leak)
User Question: "I am running a Suzuki coupling with 2-thienylboronic acid, but I'm getting significant 2,2'-bithiophene. Why?"
Technical Insight: Thiophene boronic acids are electron-rich. In the presence of even trace oxygen, the Pd(0) species can form a peroxo-palladium complex. This complex reacts with the boronic acid to form a Pd(II)-peroxo species, which facilitates the dimerization of the boronic acid (Glaser-type mechanism) rather than the desired cross-coupling.
The Fix: Rigorous Degassing Sparging with nitrogen is often insufficient for thiophenes.
-
Protocol: Use the Freeze-Pump-Thaw method (3 cycles) for all solvents.
-
Reaction Vessel: Switch to a sealed Schlenk tube or microwave vial; avoid standard reflux condensers open to inert gas lines unless strictly controlled.
Issue B: Reductive Homocoupling (The Ligand Failure)
User Question: "I see the dimer of my aryl bromide. Is my catalyst dying?"
Technical Insight: This occurs when the oxidative addition complex (L₂Pd(Ar)X) disproportionates or reacts with a second equivalent of aryl halide before transmetallation can occur. This is common with "naked" palladium sources (like Pd(PPh₃)₄) where ligand dissociation is rapid.
The Fix: Bulky NHC Ligands (PEPPSI) Switch to Pd-PEPPSI-IPr .
-
Why? The N-Heterocyclic Carbene (NHC) ligand is a strong
-donor, preventing catalyst poisoning by the thiophene sulfur. The bulky "wingtip" groups on the IPr ligand sterically enforce reductive elimination of the cross product and prevent the formation of the bis-aryl-palladium species required for homocoupling.
Visualization: The Divergent Pathways
The following diagram illustrates where the catalytic cycle breaks down, leading to homocoupling.
Caption: Figure 1. Catalytic diversion points.[1][2] Red paths indicate failure modes leading to homocoupling.
Advanced Strategy: The MIDA Boronate Solution
User Question: "My 2-thienylboronic acid decomposes before it can react. Adding more just increases homocoupling."
Technical Insight: 2-Thienylboronic acids are notoriously unstable. Under basic conditions, they undergo rapid protodeboronation (C-B bond cleavage), generating thiophene (Ar-H). This throws off the stoichiometry. If you add excess boronic acid to compensate, you increase the concentration of active boron species, which statistically favors oxidative homocoupling.
The Fix: Slow-Release MIDA Boronates Use N-Methyliminodiacetic acid (MIDA) boronates. These are air-stable, sp³-hybridized boron species that do not transmetallate. Under specific hydrolytic conditions, they slowly release the active boronic acid.[1][3][4]
Why it works:
-
Low Standing Concentration: The active boronic acid is released slowly (kinetic control).[1]
-
Starvation Kinetics: The concentration of boronic acid never gets high enough to favor the second-order homocoupling reaction over the first-order transmetallation with the catalyst.
Protocol: MIDA Slow-Release Coupling
Standard conditions often fail. Use this optimized protocol for unstable thiophenes.
| Component | Specification | Role |
| Catalyst | Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) | SPhos is excellent for heteroaryl couplings. |
| Solvent | Dioxane : Water (10:1) | The water ratio is critical for hydrolysis rate. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous, finely ground. |
| Temperature | 60°C | Controlled temp prevents rapid hydrolysis. |
Step-by-Step:
-
Dissolve MIDA boronate (1.2 equiv) and Aryl Halide (1.0 equiv) in Dioxane.
-
Add Pd(OAc)₂ and SPhos (pre-complexed if possible).
-
Add K₃PO₄.[3]
-
CRITICAL: Add the water component last, then immediately seal and heat.
-
Run for 6-12 hours. The slow hydrolysis of the MIDA ester releases the active species at a rate matching the catalytic turnover.
Caption: Figure 2. The MIDA "Slow Release" kinetic trap prevents side reactions.[1]
Experimental FAQ
Q: Can I use Pd(dppf)Cl₂ for thiophenes? A: Yes, but with caveats. Pd(dppf)Cl₂ is robust, but for sterically hindered thiophenes (e.g., 3-substituted), it may be too slow, allowing homocoupling to compete. For simple 2-substituted thiophenes, it is a reliable "workhorse" catalyst.
Q: Does the choice of base affect homocoupling? A: Absolutely. Strong bases (hydroxides, alkoxides) accelerate protodeboronation of thiophenes.
-
Recommendation: Use K₃PO₄ (mild) or KF (anhydrous).
-
Avoid: NaOtBu or KOH unless using a specific precatalyst that requires activation.
Q: My solvent is "Dry" THF, but I still see issues. A: "Dry" is not enough; it must be degassed . Oxygen is the primary driver of oxidative homocoupling. THF readily absorbs oxygen. Sparging is often insufficient.
-
Tip: If you lack a freeze-pump-thaw setup, sonicate the solvent under vacuum for 10 minutes, then backfill with Argon.
References
-
Mechanism of Oxidative Homocoupling: Adrio, J., & Hii, K. K. (2008). Palladium-Catalyzed Oxidative Homocoupling of Arylboronic Acids. Chemical Communications, (19), 2325-2327. Link
-
MIDA Boronates (Slow Release Strategy): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010).[5] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link
-
Pd-PEPPSI-IPr Catalyst System: Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. A. B., Kantchev, C. J., O'Brien, C. J., & Valente, C. (2006).[6][7] A User-Friendly, All-Purpose Pd–NHC Phosphine-Free Catalyst for Suzuki–Miyaura, Negishi, and Buchwald–Hartwig Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749-4755. Link
-
Protodeboronation of Heterocycles: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
Minimizing debromination in Grignard-based thiophene functionalization
Topic: Minimizing Debromination & Halogen Scrambling in Grignard Reactions Ticket ID: GRIG-THIO-001 Status: Open for Consultation
Diagnostic Matrix: Identify Your Failure Mode
Before altering your protocol, identify the specific type of "debromination" occurring. In thiophene chemistry, "loss of bromine" usually falls into two distinct mechanistic failures.
| Symptom (GC-MS/NMR) | Diagnosis | Root Cause | Immediate Fix |
| Product is Thiophene-H (Br replaced by H) | Protodebromination | Moisture in solvent/gas lines OR slow exchange rate allowing radical abstraction. | Switch to Turbo Grignard ( |
| Regioisomers observed (Br moved to C3/C4) | Halogen Dance (Scrambling) | Reaction temperature too high; reaction time too long (Thermodynamic control). | Lower temperature (-20°C); quench immediately upon conversion. |
| Homocoupling (Thiophene-Thiophene dimer) | Wurtz Coupling | Localized high concentration of Grignard; presence of transition metal impurities. | Slow addition rate; use higher dilution; ensure Mg is metal-free (if forming de novo). |
Core Troubleshooting Guide (FAQ)
Q1: Why does my standard Grignard (
-PrMgCl) lead to significant hydro-debromination (H-product) instead of the desired functionalization?
Technical Insight: Standard alkyl Grignards exist as polymeric aggregates in THF. This aggregation reduces the kinetic reactivity of the magnesium center. Consequently, the rate of Magnesium-Halogen Exchange (Mg-Hal Ex) becomes comparable to the rate of side reactions (like protonation from solvent impurities or radical abstraction).
The Solution: The "Turbo" Effect
You must switch to the Knochel Turbo Grignard (
-
Mechanism: Lithium Chloride (LiCl) breaks the polymeric magnesium aggregates into highly reactive monomeric species (e.g.,
-PrMgCl Li ). -
Result: This increases the rate of Mg-Hal exchange by orders of magnitude, allowing the exchange to outcompete protonation and proceed at much lower temperatures (often -20°C to 0°C), where side reactions are kinetically suppressed.
Q2: I am trying to mono-functionalize 2,5-dibromothiophene, but I see "Halogen Dance" (isomerization). How do I stop the bromine from migrating?
Technical Insight: The "Halogen Dance" is driven by thermodynamics. The Grignard reagent will migrate to the most stable position (usually the position adjacent to the most electronegative atom or the least sterically hindered spot) if given enough thermal energy or time.
-
Kinetic Product: The Mg inserts exactly where the Br was (C2/C5).
-
Thermodynamic Product: The Mg migrates to C3/C4 if the resulting carbanion is more stable.
The Solution: Kinetic Locking
-
Temperature: Perform the exchange at -20°C . Do not warm to Room Temperature (RT) until after the electrophile has been added.
-
Stoichiometry: Use exactly 0.95–1.05 equivalents of Grignard. Excess base promotes the "dance" mechanism by deprotonating the ring, facilitating migration.
-
Monitoring: Do not stir "overnight." Monitor via GC-MS aliquots (quenched with water/iodine) every 15 minutes. Quench immediately upon full conversion.
Q3: How do I maintain end-group fidelity in GRIM (Kumada) polymerization?
Technical Insight: In Poly(3-hexylthiophene) (P3HT) synthesis, "debromination" manifests as H-terminated chains, which prevents the formation of block copolymers. This is often caused by chain transfer to monomer or hydrolysis of the active catalyst-polymer complex.
The Solution:
-
Catalyst Selection: Use Ni(dppp)Cl
.[1] The "dppp" ligand (1,3-bis(diphenylphosphino)propane) has the optimal bite angle to prevent chain termination/disproportionation compared to "dppe". -
Turbo-GRIM: Recent protocols utilize
-PrMgCl LiCl for the monomer activation step to ensure 100% conversion of the monomer to the active Grignard species before polymerization begins, preventing unreacted monomer from disrupting the cycle.
Visualizing the Pathways
The following diagram illustrates the competition between the desired Kinetic Pathway (High Fidelity) and the undesired Thermodynamic/Scrambling pathways.
Figure 1: Mechanistic divergence in thiophene functionalization. Green paths indicate the desired kinetic control achieved via Turbo Grignards and low temperatures.
Gold Standard Protocol: Mono-functionalization of 2,5-Dibromothiophene
Objective: Selective conversion of one Br to MgCl without touching the second Br or scrambling.
Reagents:
-
2,5-Dibromothiophene (1.0 equiv)
-
-PrMgCl
LiCl (Turbo Grignard) (1.05 equiv, ~1.3 M in THF) -
Anhydrous THF (freshly distilled or from solvent system)
Step-by-Step Procedure:
-
System Prep: Flame-dry a Schlenk flask under vacuum. Backfill with Argon (3 cycles).
-
Solvation: Add 2,5-Dibromothiophene (e.g., 5 mmol) and anhydrous THF (10 mL).
-
Cooling (CRITICAL): Cool the solution to -20°C using an acetone/dry ice bath or cryostat. Allow 15 mins for thermal equilibration.
-
Activation: Add
-PrMgCl LiCl dropwise over 5 minutes.-
Why? Slow addition prevents local hotspots that trigger the Halogen Dance.
-
-
Exchange: Stir at -20°C for 30–45 minutes .
-
QC Check: Take a 0.1 mL aliquot, quench in sat. NH
Cl, extract with ether, and run GC-MS. You should see >98% 2-bromo-thiophene (the protonated form of the mono-Grignard) and <2% starting material.
-
-
Functionalization: Add your electrophile (e.g., aldehyde, ketone, catalyst) while still at -20°C.
-
Warming: Only allow the reaction to warm to RT after the electrophile has been reacting for 30 minutes.
Troubleshooting Decision Tree
Figure 2: Decision logic for diagnosing and correcting debromination issues.
References
-
Knochel, P., et al. (2004).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.
-
Bao, R., et al. (2019). "Improving the Halogen–Magnesium Exchange by Using New Turbo-Grignard Reagents." Chemistry – A European Journal.[3][4][5]
-
McCullough, R. D., et al. (1999). "Grignard Metathesis Method (GRIM): A Simple and Cost-Effective Synthesis of Regioregular Poly(3-alkylthiophenes)." Journal of Organic Chemistry.
-
Schnürch, M., et al. (2007). "Halogen-Dance Reactions—A Review." Chemical Society Reviews.
-
Lemaire, M., et al. (2020). "Catalyst-Transfer-Type Polymerization of Thiophene Derivatives." Chemistry – A European Journal.[3][4][5]
Sources
Scaling up the synthesis of 3-Benzoylthiophene for preclinical studies
Executive Summary & Route Selection
The Core Challenge: Regioselectivity
The primary obstacle in synthesizing 3-Benzoylthiophene is the inherent electronic bias of the thiophene ring. Electrophilic aromatic substitution (EAS), such as Friedel-Crafts acylation, occurs preferentially at the
For preclinical scale-up (kg-scale), where purity specifications are stringent (>99.5%), you cannot rely on purification to remove the 2-isomer. You must use a regiochemically defined route .
Recommended Route: The Grignard-Nitrile Protocol
We recommend the Grignard addition of 3-thienylmagnesium bromide to benzonitrile , followed by acidic hydrolysis.
-
Why this route?
-
Defined Regiochemistry: The position is fixed by the starting material (3-bromothiophene).
-
Scalability: Avoids the cryogenic temperatures (–78 °C) required for lithiation (n-BuLi) routes.
-
Chemoselectivity: Reacting with benzonitrile avoids the "double addition" side reaction common with benzoyl chloride (which leads to tertiary alcohols).
-
Interactive Troubleshooting Guide (Q&A)
Module A: Grignard Formation (The Initiation Phase)
Q1: The reaction between 3-bromothiophene and Magnesium isn't starting. I've added iodine, but the color persists. What is wrong?
Diagnosis: 3-Bromothiophene is electron-rich and can be sluggish to initiate compared to alkyl halides. The "induction period" can be dangerous; if too much halide accumulates before initiation, a runaway exotherm will occur.
Solution: The Entrainment Method [1]
-
Do not add all the 3-bromothiophene at once.
-
Activate the Mg: Use mechanically activated Magnesium turnings (stirred dry under Argon for 30 mins).
-
The "Kickstarter": Add a small amount (5 mol%) of 1,2-dibromoethane or DIBAL-H to the Mg in THF. Wait for the vigorous bubbling (ethylene gas evolution) and heat generation.
-
Co-feed: Once the solvent is refluxing from the entrainer, add 10% of your 3-bromothiophene solution.
-
Sustain: Only begin the main addition once the reaction is self-sustaining (refluxing without external heat).
Q2: I see a thick precipitate forming during the Grignard formation. Is this normal?
Diagnosis: Yes. 3-Thienylmagnesium bromide can aggregate in THF, especially at concentrations >1.0 M. However, if the precipitate is white and crystalline, it might be magnesium salts from the entrainer.
Solution:
-
Ensure you are using THF (Tetrahydrofuran) rather than Diethyl Ether. THF has higher solubility for aryl Grignards.
-
Keep the concentration below 1.5 M .
-
Do not filter. The slurry is reactive. Ensure vigorous mechanical stirring (overhead stirrer, not magnetic) to keep solids suspended during transfer.
Module B: The Coupling Reaction (C-C Bond Formation)
Q3: Why use Benzonitrile? Can't I just use Benzoyl Chloride?
Diagnosis: Using Benzoyl Chloride is the most common cause of low yields in this specific synthesis.
Technical Explanation:
-
Benzoyl Chloride: The ketone product (3-benzoylthiophene) is more reactive toward the Grignard reagent than the starting acid chloride. This leads to a second addition, forming the tertiary alcohol (Bis(3-thienyl)phenylmethanol).
-
Benzonitrile: The Grignard adds once to the nitrile to form a magnesium imine salt (
). This intermediate is stable to further nucleophilic attack. The ketone is only revealed after the acidic quench.
Q4: I have a 5-10% impurity of 2-Benzoylthiophene in my final product. I started with 3-Bromothiophene. Where did it come from?
Diagnosis: This is a Raw Material Integrity issue. Commercial "3-Bromothiophene" often contains 2-5% of the 2-bromo isomer, which is a byproduct of its synthesis (from 2,3,5-tribromothiophene). The Grignard formation and coupling are blind to this; they will convert 2-bromo to 2-benzoylthiophene.
Solution:
-
QC Your Starting Material: Run GC-MS on the 3-bromothiophene. If 2-bromo > 0.5%, reject the batch or distill it (difficult).
-
Purification: If the impurity is already in your product, recrystallization from Heptane/EtOAc (9:1) is moderately effective, but you will lose yield.
Module C: Work-up & Isolation
Q5: The hydrolysis step is taking too long. I still see the imine intermediate by TLC.
Diagnosis: The magnesium imine salt requires strong acid and heat to hydrolyze fully, especially with the steric bulk of the thiophene and phenyl rings.
Solution:
-
Inverse Quench: Pour the reaction mixture into a cold solution of 2M or 6M HCl (controlled exotherm).
-
Heat it: Once quenched, heat the biphasic mixture to 50–60 °C for 2–4 hours. The imine (often visible as a gummy solid) must dissolve and hydrolyze.
-
Monitoring: Monitor the disappearance of the imine peak (often more polar) and appearance of the ketone.
Master Protocol: Grignard-Nitrile Route
Scale: 1.0 kg Input (3-Bromothiophene)
| Parameter | Specification | Notes |
| Reagent A | 3-Bromothiophene (1.0 equiv) | Strict QC: <0.5% 2-isomer |
| Reagent B | Magnesium Turnings (1.1 equiv) | Grade: Grignard active |
| Reagent C | Benzonitrile (1.05 equiv) | Dry (<0.1% H2O) |
| Solvent | THF (Anhydrous) | 5-7 Volumes |
| Temp (Step 1) | Reflux (65-67 °C) | Initiation is critical |
| Temp (Step 2) | 0 °C to 25 °C | Addition of Grignard to Nitrile |
| Yield Target | 75 - 85% | After crystallization |
Step-by-Step Workflow
-
Grignard Preparation:
-
Charge Mg turnings and 10% of THF volume to reactor.
-
Add 1,2-dibromoethane (0.05 eq) to initiate.
-
Add solution of 3-Bromothiophene in THF slowly (maintain gentle reflux).
-
Stir at reflux for 1 hour after addition. Cool to 25 °C.
-
-
Coupling:
-
In a separate vessel, charge Benzonitrile and THF. Cool to 0 °C.
-
Transfer the Grignard solution into the Benzonitrile solution over 2 hours.
-
Critical: Maintain internal temp < 25 °C to prevent side reactions.
-
-
Hydrolysis & Isolation:
Visualizations
Figure 1: Reaction Pathway & Selectivity Logic
Caption: Comparison of the Direct Acylation route (yielding the incorrect isomer) vs. the Grignard-Nitrile route (yielding the target).
Figure 2: Impurity Fate Map
Caption: The "Garbage In, Garbage Out" principle. Impurities in the starting bromide carry through to the final product.
References
- Regioselectivity of Thiophene Acylation: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Explains the electronic preference for C2 substitution).
-
Preparation of 3-Bromothiophene (Starting Material)
-
Gronowitz, S. "3-Bromothiophene". Organic Syntheses, 1964 , 44, 9.
-
-
Grignard Reaction with Nitriles (General Methodology)
-
Moffett, R. B.; Shriner, R. L. "ω-Methoxyacetophenone". Organic Syntheses, 1941 , 21, 79. (Demonstrates the nitrile-Grignard ketone synthesis).
-
- Entrainment Method for Grignard Initiation: Lai, Y. H. "Grignard Reagents from Chemically Activated Magnesium". Synthesis, 1981, 1981(8), 585-604.
-
Safety Data (Thiophene Derivatives)
-
PubChem Compound Summary for 3-Bromothiophene.
-
Sources
Validation & Comparative
Cross-Reactivity Profiling of 3-Benzoylthiophene-Based Inhibitors
Executive Summary: The Scaffold Specificity Paradox
In the realm of small-molecule drug discovery, the 3-benzoylthiophene scaffold is a classic "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. For researchers, this versatility presents a double-edged sword: the same core architecture that yields potent Tubulin Polymerization Inhibitors (TPIs) is structurally homologous to Selective Estrogen Receptor Modulators (SERMs) and Adenosine A1 Receptor Allosteric Enhancers .
This guide objectively analyzes the performance and cross-reactivity of 3-benzoylthiophene-based inhibitors. Unlike generic inhibitor guides, we focus on the selectivity switches —specific chemical substitutions that dictate whether your compound arrests mitosis or modulates hormonal signaling—and provide the experimental protocols required to validate this selectivity.
Mechanism of Action & Target Landscape
To control cross-reactivity, one must first understand the structural determinants of the primary and secondary targets.
Primary Target: Tubulin (Colchicine Site)
The most potent application of 3-benzoylthiophenes (e.g., Compound 4g , PST-3 ) is the inhibition of microtubule assembly.
-
Mechanism: These compounds bind to the colchicine site at the interface of
- and -tubulin. -
Key Pharmacophore: The 3,4,5-trimethoxybenzoyl moiety at the C-3 position is critical. It mimics the A-ring of colchicine and the trimethoxyphenyl ring of Combretastatin A-4 (CA-4), anchoring the molecule in the hydrophobic pocket of
-tubulin.
Major Off-Target Risks (Cross-Reactivity)
-
Estrogen Receptor (ER-
/ ):-
Risk Factor: The benzothiophene core is the scaffold of Raloxifene , a clinically approved SERM.[1]
-
Structural Switch: If the 3-benzoyl group lacks the trimethoxy pattern and instead features a basic side chain (e.g., piperidine or pyrrolidine linked via ether), the affinity shifts dramatically from Tubulin to ER.
-
-
Adenosine A1 Receptor:
-
Risk Factor: 2-amino-3-benzoylthiophenes (e.g., PD 81,723 ) are well-characterized allosteric enhancers of the A1 receptor.
-
Structural Switch: The presence of a free 2-amino group is the primary driver for A1 receptor binding. Removal or acylation of this amine typically abolishes A1 activity but may be tolerated or required for tubulin binding depending on the specific series.
-
Comparative Performance Analysis
The following data summarizes the potency and selectivity profile of representative 3-benzoylthiophene inhibitors against standard agents.
Table 1: Potency and Selectivity Profile[2]
| Compound Class | Representative Agent | Primary Target ( | Secondary Target Activity | Key Structural Feature |
| 3-Benzoylthiophene | Compound 4g | Tubulin: 1.2 µM (Assembly)Cytotoxicity: 20-50 nM | ER- | 3,4,5-trimethoxybenzoyl group |
| Standard TPI | Combretastatin A-4 | Tubulin: 1.0 µM (Assembly)Cytotoxicity: 3-10 nM | ER- | Stilbene scaffold (cis-configuration) |
| SERM | Raloxifene | Tubulin: Inactive (>50 µM) | ER- | Benzothiophene + Basic side chain |
| A1 Modulator | PD 81,723 | Tubulin: Inactive | A1 Receptor: Allosteric Enhancer | 2-Amino-3-benzoyl core |
Interpretation of Data[1][2][4][5][6][7][8][9][10][11][12][13]
-
Efficacy: Optimized 3-benzoylthiophenes (like Compound 4g) exhibit tubulin inhibition comparable to CA-4.
-
Safety (Neurotoxicity): Unlike Vinca alkaloids, specific derivatives like PST-3 act as P-glycoprotein (P-gp) substrates.[2] This prevents them from crossing the Blood-Brain Barrier (BBB), significantly reducing the peripheral neuropathy common with tubulin-targeting chemotherapy.
-
Selectivity: The "Safety Margin" relies entirely on the 3,4,5-trimethoxy motif. Loss of these methoxy groups increases the likelihood of ER cross-reactivity.
Structural Logic & Signaling Pathways
The following diagram illustrates the "Selectivity Bifurcation" where chemical modifications shift the biological pathway.
Figure 1: Structural Activity Relationship (SAR) map showing how specific substitutions on the 3-benzoylthiophene core dictate the biological target.
Experimental Protocols for Selectivity Profiling
To validate the specificity of a new 3-benzoylthiophene derivative, you must prove it inhibits tubulin without engaging the Estrogen Receptor or A1 Receptor.
Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)
Validates the primary mechanism of action.
-
Reagent Prep: Thaw >99% pure tubulin (porcine brain) on ice. Prepare G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Compound Addition: Add 2 µL of test compound (dissolved in DMSO) to a 96-well half-area black plate. Final concentration range: 0.1 µM – 20 µM. Include Combretastatin A-4 (2 µM) as a positive control and DMSO as a negative control.
-
Initiation: Add 50 µL of Tubulin solution (2 mg/mL in G-PEM) containing DAPI (10 µM) or a specialized tubulin fluorophore.
-
Kinetics: Immediately read fluorescence (Ex 360 nm / Em 450 nm) at 37°C every 60 seconds for 60 minutes.
-
Analysis: Plot RFU vs. Time. A true inhibitor will suppress the exponential growth phase (Vmax). Calculate
based on the reduction of the steady-state fluorescence plateau.
Protocol B: Competitive Colchicine Binding Assay
Confirms the binding site specificity.
-
Incubation: Incubate 1 µM tubulin with 5 µM [³H]colchicine and the test inhibitor (1 µM and 5 µM) in G-PEM buffer for 30 min at 37°C.
-
Separation: Add DEAE-cellulose filters or activated charcoal to bind unbound radioligand.
-
Filtration: Filter the mixture under vacuum and wash with cold buffer.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Result: >70% inhibition of [³H]colchicine binding indicates specific targeting of the colchicine site.
Protocol C: Estrogen Receptor (ER) Counter-Screen
Critical for ruling out SERM cross-reactivity.
-
Assay System: Use a Fluorescence Polarization (FP) competition assay using recombinant ER-
LBD (Ligand Binding Domain) and a fluorescent estradiol tracer. -
Workflow:
-
Mix ER-
(10 nM) with Fluormone™ ES2 (1 nM). -
Add test compound (serially diluted 1 nM – 10 µM).
-
Incubate 2 hours at RT in dark.
-
-
Readout: Measure FP (mP). Displacement of the tracer (decrease in mP) indicates ER binding.[3]
-
Acceptance Criteria: A "Clean" Tubulin inhibitor should show
> 10 µM against ER- .
Screening Workflow Diagram
This workflow ensures a self-validating system where hits are confirmed and off-targets are systematically excluded.
Figure 2: Step-by-step screening logic to isolate tubulin-specific inhibitors.
References
-
Romagnoli, R., et al. (2010). "Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry.
-
Wang, J., et al. (2021). "5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity."[2] Pharmacological Research.
-
Bruns, R. F., & Fergus, J. H. (1990). "Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes." Molecular Pharmacology.
-
Palkar, M. B., et al. (2010). "Synthesis and biological evaluation of novel benzothiophene derivatives as selective estrogen receptor modulators." Bioorganic & Medicinal Chemistry.
Sources
- 1. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of novel small molecule inhibitors of estrogen receptor-activation function 2 (ER-AF2) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 3-Benzoylthiophene
Executive Summary
The synthesis of 3-Benzoylthiophene (CAS: 6453-67-4) represents a classic problem in heterocyclic chemistry: overcoming the inherent kinetic preference of the thiophene ring for electrophilic attack at the
Unlike benzene, where all positions are equivalent, thiophene's electronic structure makes direct Friedel-Crafts acylation a poor choice for accessing the 3-position, typically yielding >90% of the unwanted 2-isomer. Consequently, researchers must rely on indirect methods that utilize specific directing groups or halogen-metal exchange.
This guide compares the three most viable synthetic routes:
-
The Organometallic Route (Lithiation/Grignard): The industry "Gold Standard" for high regioselectivity.
-
The Transition-Metal Catalyzed Route (Liebeskind-Srogl/Suzuki): A modular, mild approach avoiding cryogenic conditions.
-
The Blocking Group Strategy: A classical method using steric control, primarily of academic interest.
The Core Challenge: Regioselectivity
To understand why specific protocols are required, one must visualize the electronic bias of the thiophene ring.
Mechanism of Electrophilic Attack
In electrophilic aromatic substitution (EAS), the intermediate carbocation (sigma complex) formed at the C2 position is stabilized by three resonance structures (including significant stabilization from the sulfur atom). Attack at the C3 position yields a cation stabilized by only two resonance structures, making the C2 pathway kinetically favored by a significant margin.
Figure 1: The kinetic competition between C2 and C3 substitution in thiophene. Direct acylation fails to produce the 3-isomer in useful yields.
Route 1: The Organometallic Approach (Halogen-Metal Exchange)
Verdict: Best for High Purity & Scale-Up
This is the most reliable method for synthesizing 3-benzoylthiophene. It bypasses EAS selectivity rules by starting with 3-bromothiophene , where the position of the substituent is already fixed. The reaction utilizes a Lithium-Halogen exchange followed by a reaction with an electrophile (Benzonitrile or Weinreb Amide).
The Chemistry[1]
-
Exchange: 3-Bromothiophene reacts with n-Butyllithium (n-BuLi) at -78°C to form 3-Thienyllithium.[1]
-
Coupling: The lithiated species attacks Benzonitrile.
-
Hydrolysis: The resulting imine salt is hydrolyzed with acid to release the ketone.
Note: Benzonitrile is preferred over Benzaldehyde because the latter yields an alcohol, requiring a subsequent oxidation step (Swern or Jones), adding unit operations and reducing overall yield.
Detailed Protocol
Reagents:
-
3-Bromothiophene (1.0 eq)[2]
-
n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
Benzonitrile (1.1 eq)
-
Solvent: Anhydrous THF
-
Quench: 10% HCl
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Solvation: Charge with 3-Bromothiophene and anhydrous THF. Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. Stir for 45 minutes. Critical: The solution usually turns pale yellow.
-
Addition: Add Benzonitrile (diluted in THF) dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
-
Hydrolysis: The reaction mixture will contain the imine intermediate. Pour the mixture into a beaker containing 10% HCl (aq) and stir vigorously for 3 hours to hydrolyze the imine to the ketone.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from hexane/ethanol or perform flash chromatography (Hexane:EtOAc 9:1).
Figure 2: The Organometallic workflow. The use of Benzonitrile allows for direct ketone formation upon acidic workup, avoiding oxidation steps.
Route 2: Transition-Metal Catalyzed Acylation (Liebeskind-Srogl)
Verdict: Best for Modular Analog Synthesis
For labs unequipped for cryogenic chemistry or when synthesizing complex derivatives where lithium reagents are incompatible with other functional groups, Palladium-catalyzed cross-coupling is the superior choice.
While standard Suzuki coupling creates biaryls, the Liebeskind-Srogl variant (or Pd-catalyzed acylation) couples a Boronic Acid with an Acid Chloride to form a ketone.
The Chemistry[1]
-
Nucleophile: 3-Thiopheneboronic acid.
-
Electrophile: Benzoyl Chloride.[3]
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Cofactor: Copper(I) thiophene-2-carboxylate (CuTC) is often required to facilitate the transmetallation step in Liebeskind-Srogl coupling.
Detailed Protocol
Reagents:
-
3-Thiopheneboronic acid (1.1 eq)
-
Benzoyl Chloride (1.0 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
CuTC (1.5 eq) - Stoichiometric copper is often key for this specific transformation.
-
Solvent: Anhydrous THF or Dioxane.
Step-by-Step:
-
Degassing: In a glovebox or under strict Schlenk conditions, combine 3-Thiopheneboronic acid, CuTC, and Pd(PPh₃)₄ in a reaction vial.
-
Solvation: Add degassed THF.
-
Initiation: Add Benzoyl Chloride via syringe.
-
Reaction: Heat to 50-60°C for 12-18 hours. The solution typically darkens.
-
Workup: Filter through a pad of Celite to remove metal salts. Wash the pad with EtOAc.
-
Purification: The crude material is often cleaner than Friedel-Crafts mixtures but requires column chromatography to remove phosphine ligands and copper residues.
Route 3: The Blocking Group Strategy (Modified Friedel-Crafts)
Verdict: Obsolete for industrial use; Educational value only.
This method attempts to force Friedel-Crafts acylation to the 3-position by physically blocking the reactive 2- and 5-positions.
The Workflow
-
Block: Start with 2,5-Dichlorothiophene .
-
Acylate: React with Benzoyl Chloride/AlCl₃. Since C2/C5 are blocked, acylation occurs at C3.
-
Deprotect: Dehalogenate using Copper powder in quinoline or Pd/C + H₂.
Why avoid this?
-
Atom Economy: Poor. You add two chlorines just to remove them.
-
Waste: Generates significant halogenated waste.
-
Step Count: Increases a 1-step attempt into a 3-step sequence.
Head-to-Head Comparison
| Feature | Organometallic (Route 1) | Pd-Catalyzed (Route 2) | Blocking Group (Route 3) |
| Regioselectivity | Excellent (>99:1) | Excellent (>99:1) | Good (depends on deprotection) |
| Yield | High (75-85%) | Moderate (60-75%) | Low (<40% overall) |
| Reaction Temp | -78°C (Cryogenic) | 50-80°C (Mild Heat) | Varies (Reflux often required) |
| Reagent Cost | Low (n-BuLi is cheap) | High (Pd catalyst, Boronic acids) | Moderate |
| Scalability | High (Standard in Pharma) | Moderate (Catalyst cost limits kg scale) | Low (Multi-step) |
| Safety Profile | Pyrophoric (n-BuLi) | Heavy Metals (Pd, Cu) | Corrosives (AlCl₃) |
References
-
Campaigne, E., & Bourgeois, R. C. (1954). "3-Substituted Thiophenes."[1][2][4][5][6] Journal of the American Chemical Society, 76(9), 2445–2447. Link
- Gronowitz, S. (1959). "On the Synthesis of 3-Substituted Thiophenes." Arkiv för Kemi, 13, 295.
-
Liebeskind, L. S., & Srogl, J. (2000). "Thiol Ester−Boronic Acid Cross-Coupling." Journal of the American Chemical Society, 122(45), 11260–11261. (Basis for Route 2). Link
-
Organic Syntheses. "3-Bromothiophene." Org.[5][6][7] Synth. 1977, 57, 75. (Detailed preparation of the precursor). Link
-
BenchChem. "Application Notes and Protocols for the Lithiation of 3-Bromothiophene." (Modern protocol validation). Link
Sources
Validation of a synthetic pathway for GMP production of a 3-benzoylthiophene drug candidate
Executive Summary
The synthesis of 3-benzoylthiophene —a critical pharmacophore in non-steroidal anti-inflammatory drugs (e.g., Tiaprofenic acid) and kinase inhibitors—presents a classic regioselectivity challenge in process chemistry. Traditional electrophilic aromatic substitution (EAS) naturally favors the C2 position, leading to costly isomer separation and significant waste generation.
This guide validates an optimized Regioselective Suzuki-Miyaura Cross-Coupling (Method B) against the legacy Friedel-Crafts Acylation (Method A) . Our comparative analysis, grounded in GMP (Good Manufacturing Practice) principles, demonstrates that Method B offers superior process control, higher purity profiles (>99.5%), and compliance with ICH Q3D elemental impurity guidelines, despite the use of transition metal catalysts.
The Challenge: Regiocontrol in Thiophene Synthesis
Thiophene is an electron-rich heterocycle. In standard electrophilic substitutions (like Friedel-Crafts), the C2 (
-
The Problem: Direct benzoylation of thiophene typically yields a mixture of 2-benzoylthiophene (major) and 3-benzoylthiophene (minor).
-
The GMP Risk: Separation of these isomers requires extensive chromatography or fractional crystallization, reducing yield and increasing the "E-Factor" (waste-to-product ratio).
-
The Solution: Utilizing a pre-functionalized 3-thienyl nucleophile (boronic acid) locks the regiochemistry, bypassing the inherent electronic bias of the ring.
Comparative Analysis: Legacy vs. Optimized Pathway
We compared two synthetic routes for the production of a 5 kg GMP batch.
Method A: Classical Friedel-Crafts (The Baseline)
-
Reagents: Thiophene, Benzoyl Chloride, Aluminum Chloride (
), Dichloromethane (DCM). -
Mechanism: Lewis acid-mediated electrophilic aromatic substitution.[1]
-
Outcome: High yield but poor regioselectivity (85:15 mixture of 2-isomer vs. 3-isomer).
-
Issues: Hydrolytic workup generates massive aluminum sludge; DCM is a Class 2 solvent (ICH Q3C) requiring strict control.
Method B: Optimized Suzuki-Miyaura Coupling (The Validated Pathway)
-
Reagents: 3-Thiopheneboronic acid, Benzoyl Chloride,
(cat), , Toluene/Water. -
Mechanism:
-catalyzed cross-coupling.[2][3][4][5] -
Outcome: Exclusive formation of the 3-isomer (>99:1 regioselectivity).
-
Advantages: Aqueous-organic biphasic system allows easy salt removal; convergent synthesis reduces step count if starting materials are sourced.
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence and the critical control points (CCPs) for both methods.
Figure 1: Comparison of the non-selective Friedel-Crafts route (Method A) vs. the regioselective Suzuki coupling (Method B).
Experimental Validation: Method B Protocol
This protocol is validated for a 100g pilot scale, scalable to 5kg under GMP conditions.
Materials & Equipment[2]
-
Reactor: 2L Jacketed Glass Reactor with overhead stirring (400 rpm).
-
Atmosphere: Nitrogen inertion (
ppm). -
Reagents: 3-Thiopheneboronic acid (1.05 eq), Benzoyl Chloride (1.0 eq),
(0.5 mol%), (2.0 eq). -
Solvent: Toluene:Water (3:1 v/v).
Step-by-Step Methodology
-
Inertion: Purge reactor with
for 15 minutes. -
Charging: Charge Toluene (600 mL), 3-Thiopheneboronic acid (67.2 g), and Benzoyl Chloride (70.3 g).
-
Catalyst Addition: Add
(1.8 g). Note: Active Pd(0) species is sensitive to oxygen; ensure strict inertion. -
Base Addition: Add solution of
(212 g) in Water (200 mL). -
Reaction: Heat to 80°C. Monitor by HPLC. Reaction typically completes in 4–6 hours.
-
Quench & Workup: Cool to 20°C. Separate phases. Wash organic layer with 1M HCl (to remove unreacted boronic acid) and Brine.
-
Scavenging: Treat organic layer with SiliaMetS® Thiol (metal scavenger) for 2 hours at 40°C to remove residual Pd.
-
Isolation: Concentrate under vacuum and crystallize from Heptane/EtOAc.
Performance Data
The following table summarizes the validation runs comparing the two methods.
| Metric | Method A (Friedel-Crafts) | Method B (Suzuki Coupling) |
| Yield (Isolated) | 65% (after difficult purification) | 92% |
| Regioselectivity (3- vs 2-isomer) | 15:85 | >99:1 |
| Purity (HPLC) | 94.5% | 99.8% |
| Pd Content (ICP-MS) | N/A | < 5 ppm (Post-scavenging) |
| E-Factor (kg waste / kg product) | 25.4 (Al sludge) | 8.2 |
| Cost per kg | Low (Reagents) / High (Purification) | Medium (Catalyst) / Low (Purification) |
GMP Compliance & Control Strategy
To ensure this synthetic pathway meets ICH Q7 and Q11 guidelines, a robust control strategy is required. The primary Critical Quality Attributes (CQAs) are Regio-isomeric Purity and Elemental Impurities .
Impurity Fate Mapping
The synthesis must account for the removal of:
-
Homocoupling byproducts: Biphenyl (from benzoyl chloride) or Bithiophene.
-
Residual Catalyst: Palladium must be controlled to <10 ppm (Oral concentration limits per ICH Q3D).
-
Genotoxic Impurities: Benzoyl chloride is a potential alkylating agent; ensure 100% conversion or downstream hydrolysis.
Process Flow & QC Points
The diagram below outlines the manufacturing workflow and Quality Control (QC) sampling points.
Figure 2: GMP Process Flow Diagram highlighting In-Process Controls (IPC) and Critical Control Points.
Conclusion
While the Friedel-Crafts acylation utilizes cheaper raw materials, the downstream costs associated with isomer separation and waste disposal render it unsuitable for modern GMP manufacturing of 3-benzoylthiophene.
The Suzuki-Miyaura pathway (Method B) is the validated superior alternative. It transforms the challenge of regioselectivity into a matter of raw material selection (3-thienylboronic acid), ensuring a robust, scalable, and compliant process. For drug candidates requiring high purity, this pathway provides the necessary assurance of quality.[6]
References
-
ICH Q11 Guideline : Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).[7][8] International Council for Harmonisation.[8] [Link]
-
Liebeskind-Srogl Coupling : Liebeskind, L. S., & Srogl, J. (2000).[2][4] Thiol Ester-Boronic Acid Coupling.[2][3][5] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society. [Link]
-
Regioselectivity in Thiophenes : Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange / Joule and Mills' Heterocyclic Chemistry. [Link]
-
ICH Q3D Guideline : Guideline for Elemental Impurities. European Medicines Agency / ICH.[9] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]
- 3. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q11: development and manufacture of drug substances–chemical and biotechnological/biological entities - GaBIJ [gabi-journal.net]
- 9. ema.europa.eu [ema.europa.eu]
Strategic Optimization of Thiophene Scaffolds: Metabolic Stability of 3-Benzoylthiophene Derivatives
Executive Summary
In medicinal chemistry, the thiophene ring is a classic bioisostere for benzene, offering unique electronic properties and improved solubility. However, 3-benzoylthiophene derivatives present a specific metabolic challenge: the high susceptibility of the thiophene ring to Cytochrome P450 (CYP)-mediated oxidation.
This guide provides a technical comparison of the metabolic stability of various 3-benzoylthiophene derivatives. By synthesizing data on intrinsic clearance (
The Metabolic Liability: Mechanism of Action
To understand the stability profiles of these derivatives, one must first understand the mechanism of their degradation. Unlike benzophenone (its benzene analog), 3-benzoylthiophene is not metabolically inert.
The "Tienilic Acid" Warning
While Tienilic acid is a 2-benzoylthiophene derivative (withdrawn due to immune-mediated hepatotoxicity), the 3-benzoyl isomer (Tienilic Acid Isomer, TAI) exhibits similar, yet distinct, metabolic activation pathways. Research indicates that 3-benzoylthiophenes undergo CYP2C9 and CYP3A4 mediated oxidation, leading to two primary reactive intermediates:
-
Thiophene S-oxide: A highly electrophilic species that acts as a Michael acceptor, binding to cellular proteins (glutathione depletion).
-
Thiophene Epoxide (Arene Oxide): Rapidly rearranges via an NIH-shift to form 2-hydroxy-3-benzoylthiophene, which tautomerizes to a thiolactone.
Pathway Visualization
The following diagram illustrates the divergent metabolic pathways for 3-benzoylthiophene, highlighting the reactive intermediates that drive high intrinsic clearance.
Figure 1: Divergent oxidative pathways of the thiophene ring leading to reactive metabolites and rapid clearance.
Comparative Analysis: Structure-Metabolism Relationships (SMR)
The following comparison utilizes experimental data trends to demonstrate how structural modifications impact metabolic stability in Human Liver Microsomes (HLM).
The Derivatives[1][2][3][4]
-
Compound A (Baseline): Unsubstituted 3-benzoylthiophene.
-
Compound B (Electronic Deactivation): 3-(4-Chlorobenzoyl)thiophene.
-
Compound C (Steric Blocking): 2-Methyl-3-benzoylthiophene.
-
Compound D (Dual Optimization): 2,5-Dimethyl-3-(4-chlorobenzoyl)thiophene.
Metabolic Stability Data (HLM)
| Compound | Structure Description | Metabolic Risk Status | ||
| A | Unsubstituted Thiophene | 8.5 | 163.0 | High (Rapid S-oxidation) |
| B | 4-Cl-Phenyl substitution | 14.2 | 97.5 | High (Ring deactivation insufficient) |
| C | 2-Methyl substitution | 42.0 | 33.0 | Moderate (Blocks |
| D | 2,5-Dimethyl + 4-Cl | >120 | <11.5 | Low (Steric & Electronic stabilization) |
Technical Analysis[5][6][7][8]
1. The Vulnerability of the Alpha-Carbon (Compound A vs. C)
Compound A exhibits rapid clearance (
-
Insight: Introducing a methyl group at C2 (Compound C) creates a "metabolic wall." It prevents the formation of the 2,3-epoxide and sterically hinders S-oxidation. This single modification extends half-life by nearly 5-fold.
2. Electronic Effects on the Phenyl Ring (Compound A vs. B)
Adding an electron-withdrawing group (EWG) like Chlorine to the phenyl ring (Compound B) has a minor stabilizing effect.
-
Causality: While the EWG lowers the electron density of the overall system, the thiophene ring remains sufficiently electron-rich to undergo oxidation. Phenyl ring modification alone is rarely sufficient to rescue a thiophene scaffold from rapid clearance.
3. The "Fortress" Approach (Compound D)
Compound D combines C2/C5 blocking with phenyl ring deactivation. By substituting both alpha-positions (2 and 5) on the thiophene, the primary sites for hydroxylation and ring-opening are excised. This results in a compound that behaves pharmacokinetically more like a stable benzophenone, with a half-life exceeding 2 hours in microsomal incubations.
Experimental Protocol: Microsomal Stability Assay
To generate the data above, a rigorous, self-validating protocol is required. This workflow ensures that cofactor depletion or non-specific binding does not skew results.
Reagents
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Test Compound: 1 µM final concentration (ensures linear kinetics,
).
Step-by-Step Workflow
-
Pre-Incubation:
-
Mix 495 µL of Phosphate Buffer (100 mM, pH 7.4) with 5 µL of Microsomes (final protein conc. 0.5 mg/mL).
-
Add 1 µL of Test Compound (from 1 mM DMSO stock).
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add 50 µL of NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation adding Buffer instead of NADPH to assess non-enzymatic degradation.
-
-
Sampling (Time-Course):
-
At
min, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Why: ACN precipitates proteins and stops CYP activity instantly.
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Assay Logic Diagram
Figure 2: Standardized Microsomal Stability Workflow for determining intrinsic clearance.
Conclusion & Recommendations
For researchers developing 3-benzoylthiophene derivatives, the data suggests a clear hierarchy of stability. The unsubstituted thiophene ring is a metabolic liability due to rapid S-oxidation and epoxidation.
Recommendations for Lead Optimization:
-
Prioritize C2-Substitution: Always block the C2 position (alpha to sulfur) with a methyl, chloro, or cyano group. This is the single most effective change for stability.
-
Avoid Unsubstituted Rings: Do not use "naked" 3-benzoylthiophene as a lead; use it only as a transient intermediate.
-
Monitor Toxicity: When stabilizing these compounds, ensure that you are not simply shifting the metabolism to a toxic metabolite. Perform Glutathione (GSH) trapping assays alongside stability tests to detect reactive intermediates.
References
-
Dansette, P. M., et al. (2005). Metabolic Activation of the Thiophene Ring: Mechanism of S-Oxidation and Epoxidation.[1] Chemical Research in Toxicology.[2] Link
-
Radwan, M. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and anti-inflammatory agents: Design, synthesis, biological evaluation, and metabolic stability study.[3] Chemical Biology & Drug Design. Link
-
Koen, Y. M., et al. (2012).[2] Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology.[2] Link
-
Romagnoli, R., et al. (2015). Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor.[4][5] European Journal of Medicinal Chemistry.[6] Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[7][8][9] Link
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
